Product packaging for 2-amino-N-(4-methylphenyl)benzamide(Cat. No.:CAS No. 32212-38-7)

2-amino-N-(4-methylphenyl)benzamide

Número de catálogo: B1267700
Número CAS: 32212-38-7
Peso molecular: 226.27 g/mol
Clave InChI: ULNAKLMMGXHGJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-amino-N-(4-methylphenyl)benzamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to the broader class of benzamide derivatives, a family of compounds known for their diverse biological activities and applications in drug discovery. The core benzamide structure is a common pharmacophore found in molecules designed to interact with various biological targets . While specific biological data for this exact compound is not widely published in the available literature, its structure is closely related to other researched 2-aminobenzamide scaffolds. For instance, structurally similar 2-amino-N-phenethylbenzamides have been synthesized and investigated for their potential spasmolytic and anti-inflammatory effects, showing a relaxation effect on smooth muscle and the ability to inhibit interleukin-1β expression . Furthermore, other benzamide derivatives have been explored as potential vasopressin antagonists, indicating the structural versatility of this class of compounds in modulating physiological pathways . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. Its structure, featuring a primary amino group and a substituted benzamide, makes it a suitable intermediate for further chemical modifications to explore structure-activity relationships (SAR). This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B1267700 2-amino-N-(4-methylphenyl)benzamide CAS No. 32212-38-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNAKLMMGXHGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331318
Record name 2-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32212-38-7
Record name 2-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-amino-N-(4-methylphenyl)benzamide, a molecule of interest in medicinal chemistry. This document consolidates key data, experimental protocols, and potential biological activities to support ongoing research and development efforts.

Chemical Identity and Properties

This compound, also known as 2-amino-N-(p-tolyl)benzamide, is an aromatic amide with the molecular formula C₁₄H₁₄N₂O.[1] Its chemical structure features a benzamide core with an amino group at the 2-position of the benzoyl ring and a p-tolyl group attached to the amide nitrogen.

Core Chemical Data
PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Amino-N-(p-tolyl)benzamide, N-(4-methylphenyl)-2-aminobenzamide, 4'-Methylanthranilanilide[1]
CAS Number 32212-38-7[1]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1]
Appearance Beige powder[1]
Melting Point 149 °C[1]
Boiling Point Not experimentally determined. Predicted for the similar 2-amino-N-(2-methylphenyl)benzamide: 320.2±35.0 °C.
Solubility Recrystallized from benzene, suggesting solubility in hot benzene. General solubility for benzamides is higher in polar organic solvents.[1]
Spectral Data

The following spectral data provides the basis for the structural elucidation and characterization of this compound.

Technique Data
IR (KBr, cm⁻¹) 3464.73, 3361.59, 3273.20 (N-H stretching), 1636.80 (C=O stretching)[1]
¹H-NMR (400 MHz, DMSO-d₆, δ ppm) 7.76 (1H, br s, NH), 7.41–7.45 (3H, m, Ar-H), 7.23 (1H, t, J = 7.7 Hz, Ar-H), 7.15 (2H, d, J = 8.0 Hz, Ar-H), 6.68–6.70 (2H, m, Ar-H), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃)[1]
¹³C-NMR (δ ppm) 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6[1]
Mass Spectrum (m/z, %) 226 [M⁺] (31.25), 209 (92.31), 191 (15.62), 133 (29.69), 118 (100), 105 (31.25)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of isatoic anhydride with 4-methylaniline. This method, referred to as "Method A" in cited literature, provides a high yield of the desired product.[1]

Synthesis of this compound

General Procedure (Method A): [2] A mixture of isatoic anhydride (1 equivalent) and 4-methylaniline (1 equivalent) in dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is achieved by recrystallization from a suitable solvent, such as benzene.[1] This conventional heating method has been reported to yield the product in 97% yield.[1]

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction_Mixture Reaction Mixture Isatoic_Anhydride->Reaction_Mixture p_Toluidine 4-Methylaniline (p-Toluidine) p_Toluidine->Reaction_Mixture DMF DMF (Solvent) DMF->Reaction_Mixture Heating Heating Isolation Isolation & Purification (Recrystallization from Benzene) Heating->Isolation Reaction_Mixture->Heating Final_Product This compound Isolation->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 2-aminobenzamide have been investigated for their biological activities, with several studies reporting antimicrobial and antifungal properties.[1]

Antimicrobial and Antifungal Activity

A study evaluating a series of 2-aminobenzamide derivatives demonstrated that these compounds exhibit a range of antimicrobial activities.[1] Furthermore, related 2-amino-N-phenylbenzamides have shown promising results against various mycobacterial and fungal strains.[3] While the specific minimum inhibitory concentrations (MICs) for this compound are not detailed in the available abstracts, the broader class of compounds shows potential for further investigation as antimicrobial agents.

Potential Mechanisms and Signaling Pathways

The precise mechanism of action for the antimicrobial and antifungal effects of this compound has not been fully elucidated. However, research on related compounds provides some insights into potential pathways.

One hypothesis suggests that the biological activity of 2-aminobenzamide derivatives may be linked to the concept of "opening/closing pharmacophore sites" through tautomerism. The presence of both a hydrogen bond donor (amino group) and acceptor (carbonyl group) in close proximity could allow for the formation of intramolecular hydrogen bonds, potentially influencing the molecule's interaction with biological targets.

Tautomerism_Hypothesis Open_Conformation Open Conformation (Active Pharmacophore) Closed_Conformation Closed Conformation (Inactive Pharmacophore) Open_Conformation->Closed_Conformation Tautomerization/ Conformational Change Target_Interaction Interaction with Biological Target Open_Conformation->Target_Interaction Closed_Conformation->Open_Conformation Equilibrium Shift No_Interaction No Interaction Closed_Conformation->No_Interaction

Caption: Proposed mechanism involving conformational changes.

It is important to note that research into the signaling pathways of the broader class of 2-aminobenzamides is ongoing. For instance, 2-aminobenzimidazole derivatives, which share some structural similarities, have been shown to act as modulators of Acid-Sensing Ion Channels (ASICs), suggesting a potential, though unconfirmed, avenue of investigation for this compound.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. The available data on its biological activity, particularly its potential as an antimicrobial and antifungal agent, warrants further investigation. Future research should focus on elucidating its precise mechanism of action and exploring its efficacy in various biological models. This technical guide serves as a foundational resource for scientists and researchers working with this and related compounds, providing the necessary data to inform future studies and drug development initiatives.

References

An In-depth Technical Guide to 2-amino-N-(4-methylphenyl)benzamide (CAS: 32212-38-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-(4-methylphenyl)benzamide, also known as 4'-Methylanthranilanilide, is a chemical compound with the CAS number 32212-38-7. This document provides a comprehensive overview of its known chemical and physical properties. It is important to note that while the broader class of 2-aminobenzamide derivatives has been a subject of scientific inquiry for various biological activities, specific data on the biological effects, signaling pathways, and detailed experimental protocols for this compound are not extensively available in the current body of scientific literature. This guide summarizes the existing information and provides a general synthetic protocol relevant to this class of compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic applications.

PropertyValueSource
CAS Number 32212-38-7N/A
Molecular Formula C₁₄H₁₄N₂ON/A
Molecular Weight 226.27 g/mol N/A
IUPAC Name This compoundN/A
Synonyms 4'-Methylanthranilanilide, 2-Amino-N-p-tolylbenzamideN/A
Appearance Solid (form not specified in literature)N/A
Purity Commercially available up to 98%[1]

Synthesis

Experimental Protocol: General Synthesis of 2-amino-N-arylbenzamides

This protocol describes a general procedure that can be adapted for the synthesis of this compound by using p-toluidine as the amine derivative.

Materials:

  • Isatoic anhydride

  • p-Toluidine (4-methylaniline)

  • Dimethylformamide (DMF)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable volume of DMF.

  • To this solution, add a solution of p-toluidine (1 equivalent) in DMF.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-cold water to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification Isatoic_Anhydride Isatoic Anhydride Reaction Reaction Mixture Isatoic_Anhydride->Reaction p_Toluidine p-Toluidine p_Toluidine->Reaction DMF DMF (Solvent) DMF->Reaction Reflux Reflux (Heat) Reflux->Reaction Precipitation Precipitation in Water Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product Reaction->Precipitation

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

There is a notable absence of specific studies detailing the biological activity of this compound in peer-reviewed literature. However, the broader class of 2-aminobenzamide derivatives has been investigated for various therapeutic properties. It is crucial to emphasize that the following information is based on related compounds and may not be representative of the activity of this compound itself.

  • Antimycobacterial and Antifungal Activity: Some studies on substituted 2-amino-N-phenylbenzamides have reported antimycobacterial and antifungal properties. These studies suggest that the 2-aminobenzamide scaffold could be a starting point for the development of new antimicrobial agents.

Due to the lack of specific biological data, no quantitative data tables (e.g., IC₅₀, MIC values) or signaling pathway diagrams can be provided for this compound.

Signaling Pathways and Mechanism of Action

As of the date of this document, there is no published research that elucidates the signaling pathways or the specific mechanism of action for this compound. Consequently, the creation of a signaling pathway diagram is not possible.

Conclusion

This compound (CAS: 32212-38-7) is a readily synthesizable organic compound with well-defined chemical and physical properties. Its primary role in the scientific literature to date appears to be that of a chemical intermediate, particularly in the synthesis of quinazolinones and other heterocyclic systems. While the general class of 2-aminobenzamides has shown promise in the context of antimicrobial research, the specific biological profile of this compound remains uncharacterized. Future research is warranted to explore the potential biological activities and therapeutic applications of this compound. This would involve in-depth screening for various biological targets, and should any activity be identified, subsequent studies to determine its mechanism of action and associated signaling pathways would be necessary.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-amino-N-(4-methylphenyl)benzamide, a key intermediate in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and a potential mechanism of action, presenting data in a clear and accessible format for researchers and professionals in drug development.

Synthesis and Physicochemical Properties

This compound can be synthesized from isatoic anhydride and p-toluidine. The reaction involves the nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the final product.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄N₂O[1]
Molecular Weight226.27 g/mol [1]
Melting Point149 °C[1]
AppearanceBeige powder[1]

Spectroscopic Data for Structure Confirmation

The structural integrity of synthesized this compound was confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
3464.73, 3361.59N-H stretching (amine)
3273.20N-H stretching (amide)
1636.80C=O stretching (amide)

Data sourced from[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.76br s1HNH (amide)
7.41–7.45m3HAromatic CH
7.23t, J = 7.7 Hz1HAromatic CH
7.15d, J = 8.0 Hz2HAromatic CH
6.68–6.70m2HAromatic CH
5.43br s2HNH₂ (amine)
2.33s3HCH₃

Data sourced from[1]

Table 4: ¹³C NMR Spectral Data of this compound (DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
167.6C=O (amide)
148.9Aromatic C-N
135.3Aromatic C
134.2Aromatic C
132.7Aromatic C-H
129.6Aromatic C-H
127.3Aromatic C-H
120.8Aromatic C-H
117.5Aromatic C
116.8Aromatic C-H
116.4Aromatic C-H
21.0CH₃

Data sourced from[1]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry (EI-MS) Data of this compound

m/zRelative Intensity (%)Assignment
22631.25[M]⁺
20992.31[M - NH₃]⁺
19115.62
13329.69
118100[C₇H₆NO]⁺
10531.25[C₇H₅O]⁺

Data sourced from[1]

Experimental Protocols

Synthesis of 2-amino-N-(p-tolyl)benzamide[1]
  • Materials: Isatoic anhydride, p-toluidine, benzene.

  • Procedure: A mixture of isatoic anhydride (1 equivalent) and p-toluidine (1 equivalent) is heated. The resulting solid is then recrystallized from benzene to yield the pure product.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[2]

  • Instrumentation: A Fourier Transform Infrared spectrophotometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to an NMR tube.[3]

  • Instrumentation: A 400 MHz NMR spectrometer is used to acquire ¹H and ¹³C spectra.

  • Data Acquisition: Tetramethylsilane (TMS) is used as an internal standard.

Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-aminobenzamide have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, making them promising candidates for cancer therapy.

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 HDAC Activity cluster_2 Gene Silencing cluster_3 Inhibition by 2-aminobenzamide Derivative Histone Histone Proteins Chromatin Chromatin Histone->Chromatin packaging Silencing Gene Silencing Histone->Silencing DNA DNA DNA->Chromatin HDAC Histone Deacetylase (HDAC) Acetylated_Histone Acetylated Histone (Active Chromatin) Acetyl_Group Acetyl Group Acetylated_Histone->Histone deacetylation Re_expression Gene Re-expression (Anti-cancer effect) Acetylated_Histone->Re_expression TSG Tumor Suppressor Genes Inhibitor This compound Inhibitor->HDAC inhibition

Caption: Proposed mechanism of action of 2-aminobenzamide derivatives as HDAC inhibitors.

This guide provides a foundational understanding of the structural characteristics and potential biological relevance of this compound. The detailed experimental data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-(4-methylphenyl)benzamide, a key intermediate in various chemical and pharmaceutical applications. This document details two primary synthetic pathways, provides explicit experimental protocols, and presents key analytical data for the synthesized compound.

Overview of Synthetic Pathways

The synthesis of this compound can be effectively achieved through two principal routes:

  • Pathway 1: From Isatoic Anhydride and p-Toluidine. This is a direct and efficient one-step method involving the reaction of commercially available isatoic anhydride with p-toluidine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of p-toluidine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to form the desired benzamide.

  • Pathway 2: From 2-Aminobenzoic Acid and p-Toluidine. This two-step pathway first involves the conversion of 2-aminobenzoic acid to the more reactive 2-aminobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with p-toluidine in a nucleophilic acyl substitution reaction to yield the final product. While this method is also effective, it involves the handling of a potentially unstable acid chloride intermediate.

Below are graphical representations of these two synthetic pathways.

Synthesis_Pathways cluster_1 Pathway 1: From Isatoic Anhydride cluster_2 Pathway 2: From 2-Aminobenzoic Acid IA Isatoic Anhydride Product1 This compound IA->Product1 + p-Toluidine Heat PT1 p-Toluidine ABA 2-Aminobenzoic Acid ABC 2-Aminobenzoyl Chloride ABA->ABC + SOCl₂ Product2 This compound ABC->Product2 + p-Toluidine PT2 p-Toluidine

Diagram 1: Overview of the two primary synthesis pathways for this compound.

Experimental Protocols

Synthesis via Pathway 1: From Isatoic Anhydride and p-Toluidine

This protocol is adapted from established procedures for the synthesis of N-substituted 2-aminobenzamides.

Materials:

  • Isatoic anhydride

  • p-Toluidine

  • Benzene (or an alternative suitable solvent like Toluene or Ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 equivalent) and p-toluidine (1.0 equivalent).

  • Add a suitable solvent, such as benzene, to the flask.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • For further purification, recrystallize the crude product from benzene.

  • Dry the purified crystals under vacuum to obtain this compound as a beige powder[1].

A general workflow for this experimental procedure is outlined below.

experimental_workflow_1 start Combine Isatoic Anhydride and p-Toluidine in Solvent reflux Reflux for 2-4 hours start->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize from Benzene wash->recrystallize dry Dry Under Vacuum recrystallize->dry end_product This compound dry->end_product

Diagram 2: Experimental workflow for the synthesis from isatoic anhydride.
Synthesis via Pathway 2: From 2-Aminobenzoic Acid and p-Toluidine

This pathway involves the formation of an acid chloride intermediate.

Step 1: Synthesis of 2-Aminobenzoyl Chloride

Materials:

  • 2-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • An inert solvent (e.g., Toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-aminobenzoic acid (1.0 equivalent) in an inert solvent like toluene.

  • Slowly add thionyl chloride (a slight excess, e.g., 1.1-1.2 equivalents) to the suspension at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-aminobenzoyl chloride. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 2: Synthesis of this compound

Materials:

  • Crude 2-aminobenzoyl chloride

  • p-Toluidine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • A base (e.g., triethylamine or pyridine)

Procedure:

  • Dissolve p-toluidine (1.0 equivalent) and a base (1.0 equivalent) in an anhydrous solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Dissolve the crude 2-aminobenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled solution of p-toluidine with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium chloride).

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess base and unreacted p-toluidine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., benzene or ethanol-water mixture).

The logical relationship of this two-step synthesis is depicted below.

logical_relationship_2 Start 2-Aminobenzoic Acid Intermediate 2-Aminobenzoyl Chloride Start->Intermediate Step 1: + SOCl₂ Final_Product This compound Intermediate->Final_Product Step 2: + p-Toluidine, Base

Diagram 3: Logical relationship in the two-step synthesis from 2-aminobenzoic acid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Yield Data
PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O[2]
Molecular Weight 226.27 g/mol [2]
Appearance Beige powder[1]
Melting Point 149 °C[1]
Yield (from Isatoic Anhydride) 97%[1]
Table 2: Spectroscopic Data
TechniqueDataReference
IR (KBr, νmax, cm-1) 3464.73, 3361.59, 3273.20 (N-H stretching), 1636.80 (C=O stretching)[1]
¹H-NMR (400 MHz, DMSO-d₆, δ, ppm) 7.76 (1H, br s, NH), 7.41–7.45 (3H, m), 7.23 (1H, t, J = 7.7 Hz), 7.15 (2H, d, J = 8.0 Hz), 6.68–6.70 (2H, m), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃)[1]
¹³C-NMR (DMSO-d₆, δ, ppm) 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6[1]
Mass Spectrum (m/z, %) 226 [M⁺] (31.25), 209 (92.31), 191 (15.62), 133 (29.69), 118 (100), 105 (31.25)[1]

This guide provides essential information for the synthesis and characterization of this compound. For further details on reaction optimization and scale-up, researchers are encouraged to consult the primary literature.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 2-amino-N-(p-tolyl)benzamide Derivatives

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-amino-N-(p-tolyl)benzamide and its derivatives. The versatile pharmacological profile of this scaffold, encompassing antimicrobial, anticancer, and enzyme-inhibitory properties, marks it as a significant area of interest in medicinal chemistry and drug discovery.

Synthesis of 2-amino-N-(p-tolyl)benzamide Derivatives

A prevalent and efficient method for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate N-nucleophile, such as a primary or secondary amine.[1] The reaction is often conducted in a solvent like dimethylformamide (DMF) under reflux conditions.[1] Microwave-assisted synthesis has also been employed as an environmentally friendly and high-yielding alternative to classical heating methods.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product isatoic_anhydride Isatoic Anhydride product 2-amino-N-(p-tolyl)benzamide Derivative isatoic_anhydride:e->product:w + p_toluidine p-Toluidine (or derivative) p_toluidine:e->product:w + solvent DMF solvent->product heat Reflux or Microwave heat->product

Caption: General synthesis of 2-amino-N-(p-tolyl)benzamide derivatives.

Biological Activities

Derivatives of the 2-amino-N-(p-tolyl)benzamide core have been investigated for a range of biological activities. The following sections detail these findings, presenting quantitative data and the experimental protocols used for their determination.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 2-aminobenzamide derivatives against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2]

CompoundTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
2-amino-5-chloro-N-(4-sec-butylphenyl)benzamideMycobacterium tuberculosis-Not specified, but noted as highly active[2]
Derivative 5a Bacillus subtilis256.25[3]
Derivative 5a Escherichia coli313.12[3]
Derivative 6b Escherichia coli243.12[3]
Derivative 6c Bacillus subtilis246.25[3]
Benzothiazole Derivative BTC-j Staphylococcus aureus-12.5[4]
Benzothiazole Derivative BTC-j Bacillus subtilis-6.25[4]
Benzothiazole Derivative BTC-j Escherichia coli-3.125[4]
Benzothiazole Derivative BTC-j Pseudomonas aeruginosa-6.25[4]

Note: Derivatives 5a, 6b, and 6c are N-benzamide derivatives from a study highlighting the general activity of this class.[3] BTC-j is a more complex benzothiazole derivative of benzamide.[4]

The antibacterial activity of synthesized compounds is commonly assessed using the agar well diffusion method.[1]

  • Media Preparation: A suitable bacterial growth medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).[1]

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A solution of the test compound at a known concentration (e.g., 5 mg/mL in DMSO) is added to each well.[1] A well with the solvent (DMSO) serves as a negative control, and a standard antibiotic (e.g., Ceftizoxime, Gentamicin) is used as a positive control.[5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare and pour Mueller-Hinton agar plates B Inoculate plates with test bacteria A->B C Create wells in agar B->C D Add test compound solution to well C->D E Add solvent control (e.g., DMSO) C->E F Add antibiotic control (e.g., Gentamicin) C->F G Incubate plates (e.g., 37°C, 24h) D->G E->G F->G H Measure zone of inhibition (mm) G->H

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Anticancer Activity

Benzamide derivatives have demonstrated significant potential as anticancer agents.[6][7] Studies have reported cytotoxic activity against various human cancer cell lines, suggesting their role in the development of new antineoplastic drugs.[6]

Compound ClassCell LineIC₅₀ (µg/mL)Reference
2-Substituted BenzimidazolesHepatocellular Carcinoma (HEPG2)< 10[6]
2-Substituted BenzimidazolesBreast Adenocarcinoma (MCF7)< 10[6]
2-Substituted BenzimidazolesColon Carcinoma (HCT 116)< 10[6]
Pentacyclic Benzimidazole Derivative 6 Various human cancer cell linesSubmicromolar range[8]
Pentacyclic Benzimidazole Derivative 9 Various human cancer cell linesSubmicromolar range[8]
N-2-(Phenylamino) Benzamide Derivative 1H-30 Colorectal cancer cells (CT26.WT)Potent anticancer effects noted[7]

Note: The cited studies investigate broader classes of benzamide or benzimidazole derivatives, indicating a promising area for the specific 2-amino-N-(p-tolyl)benzamide scaffold.

The antiproliferative activity of the derivatives is commonly evaluated using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HEPG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme and Pathway Inhibition

Recent drug development efforts have explored benzamide derivatives as inhibitors of specific enzymes and signaling pathways implicated in various diseases.

  • COX-2/Topo I Inhibition: N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting both inflammation and tumor progression in gastrointestinal cancers.[7] The lead compound, 1H-30, effectively suppressed the NF-κB signaling pathway and demonstrated in vivo tumor growth inhibition.[7]

  • Glucokinase Activation: Computational studies have identified benzamide derivatives as potential glucokinase (GK) activators, which is a promising strategy for treating type 2 diabetes mellitus.[9] These studies use 3D-QSAR and docking to identify key structural features for potent GK activation.[9]

  • Hedgehog Pathway Inhibition: A series of N-(2-pyrimidinylamino) benzamide derivatives were developed as potent inhibitors of the Hedgehog signaling pathway, a critical pathway in cancer development.[10] Several synthesized compounds showed greater potency than the FDA-approved inhibitor vismodegib.[10]

G cluster_pathway Hedgehog Signaling Pathway cluster_inhibitor Inhibitory Action PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits GLI GLI Transcription Factors SMO->GLI activates TargetGenes Target Gene Expression GLI->TargetGenes promotes Inhibitor N-(2-pyrimidinylamino) benzamide derivative Inhibitor->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives.

Conclusion

The 2-amino-N-(p-tolyl)benzamide scaffold is a valuable pharmacophore in modern drug discovery. The derivatives exhibit a wide array of biological activities, including potent antimicrobial and anticancer effects. Furthermore, the adaptability of the benzamide structure allows for its optimization as a targeted inhibitor of key biological pathways, such as the Hedgehog signaling cascade, and enzymes like COX-2. The synthetic accessibility and diverse biological profile of these compounds underscore their potential for the development of novel therapeutic agents to address critical needs in oncology, infectious diseases, and metabolic disorders. Further structure-activity relationship (SAR) studies are warranted to refine the potency and selectivity of these promising molecules.

References

Potential Therapeutic Targets of 2-amino-N-(4-methylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-(4-methylphenyl)benzamide, a member of the benzamide class of compounds, has demonstrated notable biological activity, particularly as an antimicrobial and antimycobacterial agent. While its precise molecular targets are an active area of investigation, this technical guide consolidates the current understanding of its therapeutic potential. This document outlines the known biological effects, hypothesizes potential mechanisms of action and therapeutic targets, presents available quantitative data, details relevant experimental protocols, and provides visualizations of associated workflows and potential signaling pathways. The information presented herein aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound, also known as 2-amino-N-(p-tolyl)benzamide, is an organic compound with the chemical formula C₁₄H₁₄N₂O.[1] Its structure features a benzamide core with an amino group at the 2-position of the benzoyl ring and a 4-methylphenyl (p-tolyl) group attached to the amide nitrogen. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. While the specific molecular targets of this compound are not yet fully elucidated, preliminary studies have highlighted its potential in combating microbial infections.

Known Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound, as suggested by initial research, lies in its antimicrobial and antimycobacterial properties.

Antimicrobial Activity

In a study by Al-Omary et al. (2015), this compound (referred to as compound 7) was synthesized and evaluated for its antimicrobial activity.[2] While the specific quantitative data from this study is not detailed in the provided search results, the investigation points towards its potential as a lead compound for the development of new antimicrobial agents.

Antimycobacterial Activity

A study by Kubicova et al. (2000) investigated a series of substituted 2-amino-N-phenylbenzamides for their antimycobacterial effects.[3] Notably, a derivative of the compound of interest, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide, demonstrated significant activity against Mycobacterium tuberculosis and other atypical mycobacterial strains.[3] This suggests that the 2-aminobenzamide scaffold is a promising starting point for the development of novel antitubercular drugs.

Potential Therapeutic Targets and Mechanisms of Action

While direct molecular targets have not been definitively identified for this compound, we can hypothesize potential targets based on its observed biological activities and the known mechanisms of other benzamide-containing compounds.

Inhibition of Essential Bacterial Enzymes

Many antimicrobial agents function by inhibiting enzymes that are critical for bacterial survival. Given its benzamide structure, this compound could potentially target:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. The aromatic and amide components of the molecule could potentially interact with the active sites of these enzymes.

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts bacterial growth.

  • Cell Wall Synthesis Enzymes: Key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, are common targets for antibiotics.

Disruption of Bacterial Cell Membranes

The compound's lipophilic nature, suggested by its chemical structure, may allow it to intercalate into and disrupt the integrity of the bacterial cell membrane. This would lead to leakage of cellular contents and ultimately cell death.

Analogy to Other Bioactive Benzamides

The broader class of benzamide derivatives has been shown to target a variety of proteins. While these are not confirmed targets for this compound, they represent plausible areas for future investigation:

  • DNA Methyltransferases (DNMTs): Some benzamide analogues have been identified as inhibitors of DNMTs, which play a role in gene regulation in some microorganisms.[4][5]

  • Viral Proteins: Derivatives have been developed as inhibitors of the HIV-1 viral infectivity factor (Vif).[6]

  • Kinases: Certain benzamides have shown inhibitory activity against protein kinases such as EGFR tyrosine kinase and BCR-ABL/SRC/p38 kinase.[7][8]

  • Histone Deacetylases (HDACs): More complex benzamide derivatives have been designed as HDAC inhibitors for anticancer applications.[9]

Further research, including target-based screening and mechanism-of-action studies, is required to identify the specific molecular targets of this compound.

Quantitative Data

The available literature provides limited quantitative data on the biological activity of this compound. The following table summarizes the key findings.

CompoundBiological ActivityOrganism(s)Reported PotencyReference
This compoundAntimicrobialNot specifiedActivity reported, but quantitative data not provided in search results.Al-Omary et al., 2015[2]
2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide (derivative)AntimycobacterialMycobacterium tuberculosis and atypical mycobacteriaGood activity reported, with some 5-chloro derivatives being more active than isoniazid (INH) against atypical strains.Kubicova et al., 2000[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections describe the general methodologies used in the evaluation of the antimicrobial and antimycobacterial activities of this compound and its derivatives.

Synthesis of this compound

The synthesis of 2-amino-N-(p-tolyl)benzamide (compound 7) was reported by Al-Omary et al. (2015).[2] The general procedure involves the reaction of isatoic anhydride with p-toluidine.

Method A (Conventional Synthesis):

  • A mixture of isatoic anhydride (1.63 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 2 hours.

  • The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from benzene to yield the pure compound.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This is a standard method for assessing the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is evenly inoculated with the microbial suspension using a sterile swab.

  • Application of Compound: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against mycobacteria.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Preparation of Mycobacterial Inoculum: A suspension of the mycobacterial strain is prepared and adjusted to a specific turbidity.

  • Inoculation: Each well of the microtiter plate is inoculated with the mycobacterial suspension.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere for a specified period (e.g., 7-14 days for rapidly growing mycobacteria or longer for M. tuberculosis).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Visualizations

The following diagrams illustrate key concepts related to the discovery and potential mechanism of action of this compound.

G cluster_0 Drug Discovery Workflow A Synthesis of This compound B Structural Characterization (NMR, IR, MS) A->B C In Vitro Screening (Antimicrobial Assays) B->C D Identification of Active Compound C->D E Mechanism of Action Studies (Target Identification) D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A generalized workflow for the discovery and development of a new antimicrobial agent.

G cluster_pathway Hypothetical Bacterial Signaling Pathway Disruption Compound This compound Target Essential Bacterial Enzyme (e.g., DNA Gyrase) Compound->Target Binds to and inhibits Product Product Target->Product Catalyzes conversion Inhibition Inhibition Substrate Substrate Substrate->Target Pathway Essential Metabolic Pathway (e.g., DNA Replication) Product->Pathway Growth Bacterial Growth and Proliferation Pathway->Growth Inhibition->Product Blocks

Caption: A hypothetical model of how this compound may exert its antimicrobial effect by inhibiting an essential bacterial enzyme.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial and antimycobacterial agents. While its precise molecular targets remain to be fully elucidated, its demonstrated biological activity warrants further investigation. Future research should focus on:

  • Comprehensive antimicrobial screening: Testing the compound against a broader panel of clinically relevant bacterial and fungal pathogens.

  • Target identification studies: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific molecular targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of analogues to optimize potency and selectivity.

  • In vivo efficacy studies: Assessing the therapeutic potential of the compound and its optimized derivatives in animal models of infection.

A deeper understanding of the mechanism of action of this compound will be instrumental in unlocking its full therapeutic potential and in the rational design of next-generation antimicrobial agents.

References

A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive literature review of substituted benzamide compounds, focusing on their synthesis, diverse biological applications, structure-activity relationships, and mechanisms of action, particularly their influence on key signaling pathways.

Synthesis of Substituted Benzamide Compounds

The synthesis of substituted benzamides can be achieved through various chemical reactions. A common and straightforward method involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent. Another widely used approach is the reaction of a substituted benzoyl chloride with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic workflow for the preparation and evaluation of substituted benzamide derivatives is illustrated below. This process typically begins with the synthesis of the target compounds, followed by structural confirmation and subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Benzoic Acids/Amines) reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro Screening of Synthesized Compounds in_vivo In Vivo Studies (e.g., Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

General workflow for the synthesis and evaluation of substituted benzamides.

Diverse Biological Activities of Substituted Benzamides

Substituted benzamides have been investigated for a wide array of therapeutic applications, including their use as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.

Anticancer Activity

A significant body of research has focused on the development of substituted benzamides as potential anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 21 Daoy (medulloblastoma)nanomolar[1]
Compound 16 Mycobacterium tuberculosis0.13[2]
Compound 22f Mycobacterium tuberculosis0.09[2]
Compound 4b Mycobacterium tuberculosis0.62[2]
Compound 18 Mycobacterium tuberculosis0.85[2]
Compound 13f STAT3 inhibition-[3]
Compound 13g STAT3 inhibition-[3]
Compound 12d STAT3 inhibition-[3]
Compound 7t MDA-MB-231 (breast cancer)potent[4]
Compound 3e Non-small cell lung cancer (HOP-92)0.19[5]
Compound 5a NIH3T3 (fibroblast)28.52[1]
Compound 5b NIH3T3 (fibroblast)12.47[1]
Compound B12 MDA-MB-231, HCT-116, SW4800.61-1.11[6]
Enzyme Inhibition

Substituted benzamides have been identified as inhibitors of various enzymes that are implicated in disease pathogenesis. For instance, certain derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.[6] Others have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[7]

CompoundTarget EnzymeKi (nM)IC50 (µM)Reference
Compound 5a hCA II69.56-[8]
Compound 5d-g hCA II39.64 - 79.63-[8]
Compound 5l hCA II74.94-[8]
Acetazolamide (AAZ) hCA I439.17-[8]
Acetazolamide (AAZ) hCA II98.28-[8]
Synthesized Compounds AChE30.95 - 154.50-[8]
Tacrine AChE159.61-[8]
Compound 2d h-NTPDase8-0.28[9]
Compound 3i h-NTPDase1-2.88[9]
Compound 3i h-NTPDase3-0.72[9]
Compound 3f h-NTPDase2-0.27[9]
Compound 3j h-NTPDase2-0.29[9]
Compound 4d h-NTPDase2-0.13[9]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective drug candidates. For substituted benzamides, SAR studies have revealed several key insights:

  • Substitution Pattern: The position and nature of substituents on the benzamide scaffold significantly impact activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule was found to be critical.

  • Lipophilicity and Electronic Effects: The introduction of lipophilic groups or electron-withdrawing/donating groups can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For example, in a series of antitubercular benzamides, electron-donating and -accepting moieties on the phenyl ethyl ring did not significantly affect the activity against M. tuberculosis.[2]

  • Conformational Constraints: The overall three-dimensional shape of the molecule plays a vital role in its interaction with the biological target.

Modulation of Signaling Pathways

Substituted benzamides have been shown to exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers.[3] Certain N-substituted sulfamoylbenzamide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[6][10] These compounds typically act by inhibiting the phosphorylation of STAT3, which is a critical step for its activation and subsequent dimerization.[3][6]

G cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene Target Gene Transcription (Proliferation, Survival) nucleus->gene benzamide Substituted Benzamide benzamide->stat3 Inhibition of Phosphorylation

Inhibition of the STAT3 signaling pathway by substituted benzamides.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and tissue homeostasis.[1][11] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[1][12] Several substituted benzamide derivatives have been developed as inhibitors of the Hh signaling pathway.[1][11] These compounds often target the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby preventing the downstream activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[1][13]

G hh_ligand Hedgehog Ligand (Shh) ptch1 Patched-1 (PTCH1) hh_ligand->ptch1 Binding smo Smoothened (SMO) ptch1->smo Inhibition sufu_gli SUFU-GLI Complex smo->sufu_gli Activation gli_active Active GLI sufu_gli->gli_active Release & Activation nucleus Nucleus gli_active->nucleus Translocation gene Target Gene Transcription (Cell Proliferation, Survival) nucleus->gene benzamide Substituted Benzamide benzamide->smo Inhibition

References

An In-depth Technical Guide on the Solubility and Stability of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of the compound 2-amino-N-(4-methylphenyl)benzamide. Given the limited availability of specific experimental data for this molecule, this document focuses on established, industry-standard protocols and theoretical predictions to empower researchers in generating robust and reliable data. The information herein is curated to support drug discovery, formulation development, and overall preclinical assessment.

Predicted Physicochemical and Solubility Properties

In the absence of experimental data, computational tools can provide valuable initial estimates of a compound's properties. The following data for this compound was generated using the SwissADME web tool, a widely used platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[1] These predictions serve as a foundational guide for experimental design.

PropertyPredicted ValueUnitPrediction Tool
Molecular FormulaC₁₄H₁₄N₂O--
Molecular Weight226.27 g/mol SwissADME
log P (iLOGP)2.69-SwissADME
log S (ESOL)-3.45-SwissADME
Solubility (ESOL)4.43e-04mol/lSwissADME
Solubility (ESOL)100.29mg/lSwissADME
Solubility Class (ESOL)Soluble-SwissADME
log S (Ali)-3.99-SwissADME
Solubility (Ali)1.02e-04mol/lSwissADME
Solubility (Ali)23.11mg/lSwissADME
Solubility Class (Ali)Moderately soluble-SwissADME
log S (SILICOS-IT)-3.89-SwissADME
Solubility (SILICOS-IT)1.28e-04mol/lSwissADME
Solubility (SILICOS-IT)28.90mg/lSwissADME
Solubility Class (SILICOS-IT)Moderately soluble-SwissADME

Note: These are in silico predictions and must be confirmed by experimental data.

Solubility Determination: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms.[2] Both kinetic and thermodynamic solubility assays are essential during different stages of drug development.[3]

Kinetic Solubility Protocol

Kinetic solubility is typically measured early in drug discovery to quickly assess compounds, often using a DMSO stock solution.[3][4] This mimics how compounds are handled in many high-throughput screening assays.[4]

Objective: To determine the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., ≤1%) to minimize its effect on solubility.[5]

  • Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[4]

  • Precipitate Detection: After incubation, determine the concentration at which precipitation occurs. This can be done using several methods:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.

    • UV Spectroscopy: Filter the solutions to remove any undissolved solid. Measure the UV absorbance of the clear filtrate in a UV-compatible microplate.[6]

    • LC-MS/MS: For higher accuracy, quantify the concentration of the dissolved compound in the filtered supernatant using a validated LC-MS/MS method.[4][5]

  • Data Analysis: Construct a calibration curve from standards of known concentrations. Use this curve to determine the highest concentration of the compound that remains in solution, which is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Protocol

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid drug.[3] It is a more accurate representation of true solubility and is crucial for formulation development.[7] The shake-flask method is the gold standard for this measurement.[6]

Objective: To determine the equilibrium solubility of the solid, crystalline form of the compound in various solvents.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH levels, ethanol, propylene glycol).[7]

  • Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical and can range from 24 to 72 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid material by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).[6]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or a solvate) during the experiment.

Data Presentation for Solubility

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

Solvent SystempH (if applicable)Temperature (°C)Solubility (mg/mL)Solubility (µM)Method Used
Water7.025Thermodynamic
PBS7.425Thermodynamic
PBS7.437Kinetic
0.1 N HCl1.237Thermodynamic
Ethanol-25Thermodynamic
Propylene Glycol-25Thermodynamic

Solubility Determination Workflow

G Solubility Determination Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_solid Solid Compound (this compound) prep_dmso Prepare 10 mM Stock in DMSO prep_solid->prep_dmso thermo_add Add excess solid to various solvents prep_solid->thermo_add kin_add Add stock to aqueous buffer prep_dmso->kin_add kin_shake Shake for 1-2h at 25°C kin_add->kin_shake kin_separate Filter/Centrifuge kin_shake->kin_separate kin_quantify Quantify Supernatant (Nephelometry, UV, LC-MS) kin_separate->kin_quantify kin_result Kinetic Solubility Value kin_quantify->kin_result thermo_shake Shake for 24-72h at 25°C / 37°C thermo_add->thermo_shake thermo_separate Filter/Centrifuge thermo_shake->thermo_separate thermo_quantify Quantify Supernatant (HPLC-UV) thermo_separate->thermo_quantify thermo_result Thermodynamic Solubility Value thermo_quantify->thermo_result

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment: Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and demonstrate the stability-indicating power of analytical methods.[10][11] The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][12]

Hydrolytic Stability Protocol

Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values. The benzamide functional group can be susceptible to hydrolysis under acidic or basic conditions.[13][14]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various aqueous media, including:

    • 0.1 N Hydrochloric Acid (HCl) for acidic conditions.

    • Purified Water for neutral conditions.

    • 0.1 N Sodium Hydroxide (NaOH) for basic conditions.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 50-70°C) to accelerate degradation.[15] A parallel set of samples should be kept at a control temperature (e.g., room temperature).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24, and 48 hours). Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all significant degradation products.

  • Data Evaluation: Quantify the amount of remaining parent compound and the formation of any degradation products. Calculate the degradation rate and identify the major degradants, if possible, using techniques like LC-MS.

Oxidative Stability Protocol

Objective: To determine the compound's sensitivity to oxidation.

Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent.

  • Stress Conditions: Add a solution of an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂).[16] The study should be conducted at room temperature.

  • Time Points: Sample at appropriate intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze the samples using the stability-indicating HPLC method.

  • Data Evaluation: Assess the loss of the parent compound and the formation of oxidative degradation products. If no degradation is observed, stronger conditions (e.g., higher H₂O₂ concentration or temperature) may be applied.[16]

Photostability Protocol

Objective: To evaluate the stability of the compound when exposed to light, as specified in ICH guideline Q1B.[17][18]

Methodology:

  • Sample Preparation: Expose the solid drug substance directly to the light source. Additionally, prepare a solution of the compound in a chemically inert, transparent container.

  • Control Sample: Prepare a corresponding set of samples, protected from light with aluminum foil, to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours per square meter.[19]

  • Analysis: After the exposure period, compare the light-exposed samples to the dark controls. Analyze for any changes in physical appearance, and quantify the parent compound and any degradation products by HPLC.

Data Presentation for Stability

Results from forced degradation studies should be systematically tabulated.

Stress ConditionParameters (Temp, Conc., etc.)DurationAssay of Parent (%)Major Degradation Products (% Peak Area)Mass Balance (%)
Hydrolysis
0.1 N HCl60°C24 h
Water60°C24 h
0.1 N NaOH60°C24 h
Oxidation
3% H₂O₂25°C24 h
Photolysis
Solid State1.2 M lux h, 200 W h/m²-
Solution1.2 M lux h, 200 W h/m²-
Thermal
80°C (Dry Heat)-48 h

Stability Testing Logical Workflow

G Forced Degradation (Stress Testing) Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_evaluation Evaluation start Drug Substance (this compound) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Dry Heat) start->thermal analysis Analyze Samples at Time Points (Stability-Indicating HPLC Method) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis eval_degradation Identify Degradation Products (LC-MS) analysis->eval_degradation eval_pathway Establish Degradation Pathways analysis->eval_pathway eval_method Confirm Method is Stability-Indicating analysis->eval_method

Caption: Logical workflow for forced degradation stability testing.

Analytical Method for Quantification

A robust, stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[11][20]

  • Technique: Reversed-phase HPLC with UV detection is generally suitable for aromatic compounds like benzamide derivatives.[9]

  • Column: A C8 or C18 column is typically used.[9]

  • Mobile Phase: A gradient system composed of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation between the parent compound and its degradants.

  • Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

  • Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The key requirement is that it must be "stability-indicating," meaning it can unequivocally assess the drug substance in the presence of its degradation products.

Conclusion

References

Spectroscopic and Analytical Profile of 2-amino-N-(4-methylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2-amino-N-(4-methylphenyl)benzamide. Due to the limited availability of specific experimental data in public domains, this document presents a combination of reported data for structurally similar compounds and predicted spectroscopic values. The experimental protocols described are based on standard methodologies for organic compound characterization.

Compound Identification

ParameterValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₄H₁₄N₂OPubChem[1]
Molecular Weight 226.27 g/mol PubChem[1]
CAS Number 32212-38-7PubChem[1]
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NPubChem[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m3HAromatic protons (C₆H₄ and C₆H₅)
~7.2 - 7.0m4HAromatic protons (C₆H₄ and C₆H₅)
~6.8 - 6.6m2HAromatic protons (C₆H₄)
~5.5br s2H-NH₂
~2.3s3H-CH₃
~9.8br s1H-NH-C=O
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~148Aromatic C-NH₂
~136Aromatic C-CH₃
~135 - 115Aromatic CH
~21-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amine and amide)
3100 - 3000MediumAromatic C-H stretching
1640 - 1680StrongC=O stretching (amide)
1600 - 1450Medium to StrongAromatic C=C bending
1300 - 1200MediumC-N stretching
Mass Spectrometry (MS) (Predicted)
m/zRelative Intensity (%)Assignment
226High[M]⁺ (Molecular Ion)
120Medium[H₂N-C₆H₄-CO]⁺
107High[H₃C-C₆H₄-NH₂]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: Bruker DRX 500-AVANCE FT-NMR instrument or equivalent.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Record the spectrum at a frequency of 500 MHz.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data using an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Record the spectrum at a frequency of 125 MHz.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Shimadzu 8400s FT-IR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. The fragmentation of benzamides often involves the loss of the amine group, leading to the formation of a stable benzoyl cation, which can further fragment to a phenyl cation.[2]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual pathway for the synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Provides structural framework IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Synthesis_Pathway Reactant1 Isatoic anhydride Product This compound Reactant1->Product Reaction Reactant2 p-Toluidine Reactant2->Product Reaction

Caption: A conceptual synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Safe Handling of 2-amino-N-(4-methylphenyl)benzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for 2-amino-N-(4-methylphenyl)benzamide, a chemical compound utilized in various research and development applications. Due to its potential health hazards, strict adherence to the following procedures is crucial to ensure a safe laboratory environment.

Compound Identification and Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Amino-N-p-tolylbenzamide, N-(4-methylphenyl)-2-aminobenzamide[1]
CAS Number 32212-38-7[1]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1]
Appearance Solid (powder)Assumed based on handling recommendations
XLogP3 3.3[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements:

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Acute Toxicity, InhalationHarmful if inhaledH332
Specific target organ toxicity, single exposureMay cause respiratory irritationH335

GHS Pictograms:

alt text

Safe Handling and Experimental Protocols

Adherence to standard operating procedures for handling hazardous chemical powders is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Weighing: If possible, weigh the compound within an exhausted enclosure or a powder containment hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing.
Skin and Body Protection Laboratory coat. Ensure cuffs are secured.
Respiratory Protection If dust is generated outside of a fume hood, a NIOSH-approved respirator is required.
General Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and waste containers readily available.

  • Dispensing: Carefully dispense the required amount of the compound in a chemical fume hood. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not allow the chemical to enter drains.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Logical Workflow Diagrams

The following diagrams illustrate the necessary workflows for the safe handling and emergency response for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh dissolve 4. Prepare Solution (Add Solid to Solvent) weigh->dissolve decon 5. Decontaminate (Surfaces & Equipment) dissolve->decon dispose 6. Dispose of Waste (Properly Labeled Container) decon->dispose remove_ppe 7. Remove PPE dispose->remove_ppe wash 8. Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow cluster_spill Chemical Spill cluster_exposure Personal Exposure evacuate 1. Evacuate Area don_ppe 2. Don Appropriate PPE evacuate->don_ppe contain 3. Contain Spill (Inert Absorbent) don_ppe->contain collect 4. Collect Waste contain->collect decon 5. Decontaminate Area collect->decon remove 1. Remove from Source first_aid 2. Administer First Aid (as per Section 4.1) remove->first_aid seek_medical 3. Seek Medical Attention first_aid->seek_medical

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis and characterization of 2-amino-N-(4-methylphenyl)benzamide, a versatile intermediate in medicinal chemistry and materials science. The protocols detailed below outline a reliable synthetic route and the analytical methods for structural confirmation and purity assessment. This document is intended to support researchers in the efficient preparation and validation of this compound for further application.

Introduction

This compound belongs to the benzanilide class of compounds, which are recognized for their diverse biological activities and as key building blocks in the synthesis of pharmaceuticals and other functional materials. The presence of an amino group and a substituted phenyl ring provides multiple points for further chemical modification, making it a valuable scaffold in drug discovery and development. Accurate and reproducible synthesis and characterization are crucial for ensuring the quality and reliability of this starting material in subsequent applications.

Synthesis Protocol

The synthesis of this compound is presented as a two-step process, commencing with the amidation of 2-nitrobenzoyl chloride with 4-methylaniline, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Synthesis of 2-nitro-N-(4-methylphenyl)benzamide

Materials:

  • 2-nitrobenzoyl chloride

  • 4-methylaniline (p-toluidine)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in dichloromethane to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • 2-nitro-N-(4-methylphenyl)benzamide

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Standard glassware for reflux and extraction

Procedure:

  • Suspend 2-nitro-N-(4-methylphenyl)benzamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated HCl and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization to obtain a pure solid.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.

Physical Properties
PropertyValue
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
AppearanceOff-white to pale yellow solid
Melting Point123-125 °C (literature value)
SolubilitySoluble in methanol, ethanol, DMSO
Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ: 9.85 (s, 1H, NH-amide), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (dd, J = 7.9, 1.5 Hz, 1H, Ar-H), 7.18 (d, J = 8.2 Hz, 2H, Ar-H), 7.12 (ddd, J = 8.3, 7.2, 1.5 Hz, 1H, Ar-H), 6.75 (dd, J = 8.3, 1.0 Hz, 1H, Ar-H), 6.58 (td, J = 7.5, 1.0 Hz, 1H, Ar-H), 6.50 (s, 2H, NH₂), 2.25 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ: 168.5 (C=O), 148.0 (C-NH₂), 137.0 (C-CH₃), 132.8 (C-Ar), 132.0 (C-Ar), 128.9 (CH-Ar), 128.5 (CH-Ar), 120.5 (CH-Ar), 118.0 (C-Ar), 116.5 (CH-Ar), 115.8 (CH-Ar), 20.6 (CH₃).
IR (KBr) ν (cm⁻¹): 3450-3300 (N-H stretching, amine and amide), 1640 (C=O stretching, amide I), 1600, 1580, 1520 (C=C stretching, aromatic and N-H bending, amide II), 1290 (C-N stretching).
Mass Spec (ESI) m/z: 227.12 [M+H]⁺, 249.10 [M+Na]⁺.

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction Reagents1 2-Nitrobenzoyl Chloride + 4-Methylaniline + Triethylamine Reaction1 Amide Formation in DCM Reagents1->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate 2-Nitro-N-(4-methylphenyl)benzamide Workup1->Intermediate Reagents2 SnCl2·2H2O + HCl Intermediate->Reagents2 Reaction2 Nitro Group Reduction in Ethanol Reagents2->Reaction2 Workup2 Neutralization, Extraction & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_purity Purity cluster_structure Structure Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure TLC TLC Purity->TLC MP Melting Point Purity->MP NMR ¹H & ¹³C NMR Structure->NMR IR FT-IR Structure->IR MS Mass Spectrometry Structure->MS Final Verified Compound TLC->Final MP->Final NMR->Final IR->Final MS->Final

Caption: Characterization workflow for the synthesized product.

Application Notes: The Versatility of 2-amino-N-(4-methylphenyl)benzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-amino-N-(4-methylphenyl)benzamide, also known as 2-amino-N-p-tolylbenzamide, is an organic compound with the chemical formula C₁₄H₁₄N₂O.[1][2] Its structure, featuring a reactive primary amine and an amide linkage, makes it a valuable and versatile intermediate in organic synthesis.[3] This scaffold is particularly prominent in medicinal chemistry, serving as a foundational building block for the synthesis of various biologically active molecules.[3] Researchers have utilized this intermediate to develop novel compounds with potential therapeutic applications, including antimicrobial, antimycobacterial, and anticancer agents.[2][4] The o-aminoanilide substructure is a recognized pharmacophore for certain classes of enzyme inhibitors, such as Histone Deacetylase (HDAC) inhibitors, further highlighting its importance in drug discovery.[5][6]

These notes provide an overview of key applications and detailed protocols for utilizing this compound in synthetic chemistry.

Application 1: Synthesis of Antimicrobial Agents

The 2-aminobenzamide core is a key feature in various compounds screened for antimicrobial activity. The synthesis of the title compound itself from isatoic anhydride is a straightforward and efficient process, yielding a product that can be evaluated for biological activity or used in further derivatization.

Quantitative Data Summary:

The following table summarizes the synthesis of 2-amino-N-(p-tolyl)benzamide (compound 7 in the cited literature) and related derivatives.[2]

Compound No.R GroupYield (%)Melting Point (°C)Molecular Formula
1 4-fluorophenyl72122C₁₃H₁₁FN₂O
2 4-chlorophenyl80147C₁₃H₁₁ClN₂O
7 4-methylphenyl (p-tolyl)97149C₁₄H₁₄N₂O
Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol describes the synthesis of 2-amino-N-(p-tolyl)benzamide from isatoic anhydride and p-toluidine.[2]

Materials:

  • Isatoic anhydride

  • p-Toluidine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.63 g, 10 mmol) in 30 mL of glacial acetic acid with gentle warming.

  • To this solution, add p-toluidine (1.07 g, 10 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 30 minutes.

  • After reflux, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-N-(p-tolyl)benzamide as a beige powder.

  • Dry the purified product in a vacuum oven. The expected yield is approximately 97%.[2]

Application 2: Synthesis of 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones as Antimycobacterial Agents

2-amino-N-phenylbenzamides are excellent precursors for the synthesis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones. This is achieved through a diazotization reaction followed by spontaneous cyclization. These resulting heterocyclic compounds have been evaluated for their antimycobacterial properties.[4]

Quantitative Data Summary:

The table below presents data for the synthesis of this compound and its subsequent conversion to the corresponding benzotriazinone.[4]

Compound IDDescriptionYield (%)Melting Point (°C)
1e This compound84150-151
2e 3-(4-methylphenyl)-1,2,3-benzotriazin-4(3H)-one--

Note: Specific yield for 2e was not detailed in the abstract but the compound was moderately active against a clinical isolate of M. kansasii.[4]

Experimental Protocol: Diazotization and Cyclization

This protocol outlines the conversion of this compound to 3-(4-methylphenyl)-1,2,3-benzotriazin-4(3H)-one.[4]

Materials:

  • This compound (Compound 1e )

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (10 mmol) in a mixture of water (20 mL) and concentrated HCl (5 mL).

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the benzamide. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The reaction involves diazotization of the 2-amino group, followed by a spontaneous intramolecular cyclization to form the triazinone ring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 3-(4-methylphenyl)-1,2,3-benzotriazin-4(3H)-one.

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthetic workflows and a relevant biological pathway associated with derivatives of the title compound.

G cluster_0 General Synthetic Workflow A Isatoic Anhydride + p-Toluidine B This compound (Intermediate) A->B Acetic Acid, Reflux C Diazotization & Cyclization B->C NaNO₂, HCl, 0-5 °C E Other Derivatization Reactions B->E D 3-(4-methylphenyl)-1,2,3- benzotriazin-4(3H)-one C->D F Bioactive Derivatives (e.g., Kinase Inhibitors) E->F

Caption: Synthetic utility of the intermediate.

G cluster_1 Drug Discovery Logical Flow start Intermediate Synthesis {this compound library Derivative Library Synthesis Amide coupling, cyclization, etc. start->library screening Biological Screening Antimicrobial, Anticancer, Kinase Assays library->screening hit Hit Identification Active compounds identified screening->hit lead Lead Optimization SAR studies hit->lead candidate Drug Candidate lead->candidate

Caption: A typical drug discovery workflow.

G cluster_2 HDAC Inhibition Pathway inhibitor Benzamide-based HDAC Inhibitor hdac HDAC Enzyme inhibitor->hdac inhibits histones Histones hdac->histones deacetylates acetylation ↑ Histone Acetylation histones->acetylation chromatin Chromatin Relaxation acetylation->chromatin transcription ↑ Gene Transcription (e.g., p21) chromatin->transcription arrest Cell Cycle Arrest transcription->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Simplified HDAC inhibition pathway.

References

Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific research on the direct application of 2-amino-N-(4-methylphenyl)benzamide in cancer research is not publicly available. The following application notes and protocols are based on studies of structurally related N-(2-aminophenyl)benzamide derivatives that have shown promise as anti-cancer agents, particularly as Histone Deacetylase (HDAC) inhibitors. These notes are intended to serve as a guideline for researchers interested in exploring the potential of this class of compounds.

Introduction

N-phenylbenzamide derivatives, particularly those with a 2-amino substitution on the phenyl ring, have emerged as a significant scaffold in the development of novel anti-cancer therapeutics. These compounds have been extensively investigated as inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation. By inhibiting HDACs, these benzamide derivatives can restore normal acetylation patterns, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

One notable example from this class is N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which has demonstrated potent anti-tumor activity by targeting class I HDACs. The general structure of these compounds consists of a zinc-binding group (the 2-amino group), a linker (the benzamide core), and a cap group that interacts with the surface of the enzyme.

Mechanism of Action: HDAC Inhibition

The primary mechanism of action for many anti-cancer N-(2-aminophenyl)benzamide derivatives is the inhibition of Class I HDAC enzymes (HDAC1, 2, and 3). This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes.

A key downstream effector of HDAC inhibition is the tumor suppressor protein p21 (also known as WAF1/Cip1). The re-expression of p21 leads to cell cycle arrest, typically at the G1 or G2/M phase, thereby halting the proliferation of cancer cells. Furthermore, HDAC inhibition can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.

HDAC_Inhibition_Pathway Compound 2-Amino-N-Arylbenzamide Derivative HDAC HDAC (Class I) Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin p21 p21 Gene Transcription Chromatin->p21 p21Protein p21 Protein (Tumor Suppressor) p21->p21Protein CellCycleArrest Cell Cycle Arrest (G1 or G2/M) p21Protein->CellCycleArrest Apoptosis Apoptosis p21Protein->Apoptosis Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HDAC_Assay HDAC Inhibition Assay (Biochemical) MTT_Assay Cell Proliferation Assay (e.g., MTT) HDAC_Assay->MTT_Assay WB_Analysis Western Blot Analysis (Protein Expression) MTT_Assay->WB_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) WB_Analysis->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Xenograft Tumor Xenograft Model (e.g., in mice) Apoptosis_Assay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Start Synthesized 2-Amino-N-Arylbenzamide Start->HDAC_Assay

Application Notes and Protocols for the Development of Antifungal Agents from Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antifungal agents derived from benzamide scaffolds. This document outlines the synthesis of potent benzamide derivatives, detailed protocols for in vitro and in vivo antifungal evaluation, and an exploration of their mechanisms of action, including the inhibition of ergosterol biosynthesis and the targeting of the Sec14p signaling pathway.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of antifungal activity. Their chemical tractability allows for the synthesis of diverse libraries of compounds, enabling the optimization of antifungal potency and pharmacokinetic properties. This document serves as a practical resource for researchers engaged in the discovery and development of next-generation antifungal therapies based on the benzamide scaffold.

Data Presentation: Antifungal Activity of Benzamide Derivatives

The following table summarizes the in vitro antifungal activity of representative benzamide derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory/effective concentration (IC50/EC50) values, providing a clear comparison of their potency.

Compound IDFungal SpeciesMIC (µg/mL)IC50/EC50 (µg/mL)Reference
Series 1: Triazole-containing Benzamides
Compound 5iCandida albicans-3.41[1]
Compound 5jCandida albicans-3.57[1]
Compound 6iCandida albicans-3.55[1]
Compound 6jCandida albicans-3.71[1]
Series 2: N-phenylbenzamides
Compound 4fBotrytis cinerea->50[2]
Compound 4hMythimna separata-500 (90% mortality)[2]
Compound 4oBotryosphaeria dothidea-50 (93.1% inhibition)[2]
Compound 4qBotryosphaeria dothidea-50 (98.5% inhibition)[2]
Series 3: Benzimidazole-Triazole Benzamides
Compound 6bCandida glabrata0.97-
Compound 6iCandida glabrata0.97-
Compound 6jCandida glabrata0.97-
Series 4: Benzoxazole Amides
Compound 4acMultiple fungi->50% inhibition
Compound 4bcMultiple fungi->50% inhibition
Compound 4ahMycosphaerella melonis-76.4% inhibition

Experimental Protocols

Synthesis of a Representative Benzamide Derivative: N-(4-chlorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide

This protocol describes a four-step synthesis of a novel N-phenylbenzamide derivative containing a trifluoromethylpyrimidine moiety, adapted from published procedures[2].

Workflow for Synthesis

G reagents1 Starting Materials step1 Step 1: Esterification reagents1->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Step 3: Amidation intermediate2->step3 final_product Final Product step3->final_product

Caption: Synthetic workflow for N-phenylbenzamide derivatives.

Materials:

  • 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid (Intermediate 2)

  • 3-Chloro-4-fluoroaniline

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution from step 1 to the aniline solution from step 2 at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(3-chloro-4-fluorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide[2].

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and is adapted for screening novel compounds against Candida albicans[3][4].

Workflow for In Vitro Antifungal Susceptibility Testing

G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Benzamide Derivatives start->prep_dilutions inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution antifungal assay.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Benzamide derivatives stock solutions (e.g., in DMSO)

  • Spectrophotometer or hemocytometer

  • Sterile saline or Phosphate Buffered Saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.

    • Pick a few colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm[4].

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL[4].

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of the benzamide derivatives in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (e.g., fluconazole) and a negative control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Incubate the plate at 35°C for 24-48 hours[3].

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the drug-free control well[4].

In Vivo Antifungal Efficacy: Murine Model of Disseminated Candidiasis

This protocol describes a murine model of disseminated candidiasis to evaluate the in vivo efficacy of benzamide derivatives[5][6]. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Workflow for In Vivo Antifungal Efficacy Testing

G start Start immunosuppress Immunosuppress Mice (Optional) start->immunosuppress infect Infect Mice with Candida albicans immunosuppress->infect treat Treat with Benzamide Derivatives infect->treat monitor Monitor Survival and Clinical Signs treat->monitor assess_burden Assess Fungal Burden in Organs monitor->assess_burden end End assess_burden->end

Caption: Workflow for in vivo antifungal efficacy in a murine model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Cyclophosphamide (for immunosuppression, optional)

  • Benzamide derivatives formulated for in vivo administration (e.g., in a vehicle like 5% DMSO, 5% Tween 80 in saline)

  • Sterile saline or PBS

  • Standard animal housing and handling equipment

Procedure:

  • Immunosuppression (Optional):

    • To establish a more severe infection, mice can be immunosuppressed by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 before infection[7].

  • Infection:

    • Prepare an inoculum of C. albicans as described in the in vitro protocol, and wash the cells twice with sterile saline.

    • Resuspend the yeast cells in sterile saline to a concentration of 2.5 x 10^5 CFU/mL.

    • Infect mice via intravenous injection into the lateral tail vein with 0.1 mL of the fungal suspension (2.5 x 10^4 CFU/mouse)[5].

  • Treatment:

    • Initiate treatment with the benzamide derivative at a predetermined dose and schedule (e.g., once or twice daily for 7 days) starting 24 hours post-infection. Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for up to 21 days post-infection.

    • For fungal burden assessment, a separate cohort of mice can be euthanized at specific time points (e.g., day 3 or 7 post-infection). Kidneys, the primary target organ, are aseptically removed, homogenized, and plated on SDA to determine the CFU/gram of tissue[6].

Mechanisms of Action

Benzamide derivatives have been shown to exert their antifungal effects through various mechanisms, primarily by targeting essential fungal-specific pathways.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs[8]. Some benzamide derivatives have been shown to inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase (Erg11p/CYP51)[9][10]. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and fungal growth[8].

G acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Erg11p (14α-demethylase) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol membrane Fungal Cell Membrane ergosterol->membrane benzamide Benzamide Derivatives benzamide->erg11 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by benzamide derivatives.

Targeting of Sec14p Signaling

Sec14p is a phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein that plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell viability in fungi[11]. Benzamide derivatives have been identified as inhibitors of Sec14p, disrupting its function and leading to a cascade of events that compromise fungal growth and survival[11][12].

G sec14p Sec14p pi_pc_transfer PI/PC Transfer sec14p->pi_pc_transfer golgi_homeostasis Golgi Lipid Homeostasis pi_pc_transfer->golgi_homeostasis vesicular_trafficking Vesicular Trafficking golgi_homeostasis->vesicular_trafficking cell_viability Fungal Cell Viability vesicular_trafficking->cell_viability benzamide Benzamide Derivatives benzamide->sec14p Inhibition

Caption: Inhibition of Sec14p-mediated signaling by benzamide derivatives.

Conclusion

Benzamide derivatives represent a versatile and promising platform for the development of novel antifungal agents. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and understand the mechanisms of action of this important class of compounds. Further exploration and optimization of benzamide scaffolds hold the potential to deliver new and effective therapies to combat the growing threat of fungal infections.

References

Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-(4-methylphenyl)benzamide is a chemical intermediate with potential applications in medicinal chemistry and materials science. Its structure, comprising an aminobenzoyl core linked to a p-tolyl group via an amide bond, presents a distinct pattern in Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed protocol for the acquisition and analysis of 1H and 13C NMR spectra for this compound, along with a representative dataset to facilitate its structural confirmation.

Chemical Structure

G This compound cluster_0 cluster_1 a C b C a->b c C b->c d C c->d g C=O c->g e C d->e f C e->f f->a h NH2 f->h i NH g->i j C i->j k C j->k l C k->l m C l->m n C m->n p CH3 m->p o C n->o o->j

Figure 1: Chemical structure of this compound.

Experimental Protocols

This section details the methodology for sample preparation and acquisition of 1H and 13C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • For 1H NMR: Accurately weigh 5-25 mg of this compound.[1][2]

  • For 13C NMR: Accurately weigh 50-100 mg of the sample to ensure a good signal-to-noise ratio within a reasonable time.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.[3]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[1][3] The final volume in the NMR tube should be around 4-6 cm in height.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[2] If the deuterated solvent does not already contain TMS, a small amount can be added.

NMR Data Acquisition

The following are general parameters for acquiring spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal transmission.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (dependent on sample concentration)

    • Spectral Width: 0-200 ppm

    • Decoupling: Proton broadband decoupling

Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, with assignments based on typical chemical shifts of analogous structures.

Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.85s1H-NH- (amide)
7.60d2HAr-H (Tolyl)
7.55dd1HAr-H (Aminobenz.)
7.20t1HAr-H (Aminobenz.)
7.15d2HAr-H (Tolyl)
6.80d1HAr-H (Aminobenz.)
6.60t1HAr-H (Aminobenz.)
5.80s (br)2H-NH₂ (amino)
2.25s3H-CH₃ (tolyl)

Table 2: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Assignment
168.5C=O (amide)
149.0C-NH₂
136.5C-CH₃ (Tolyl)
135.0Quaternary C (Tolyl)
132.0Ar-CH (Aminobenz.)
129.5Ar-CH (Tolyl)
128.0Ar-CH (Aminobenz.)
121.0Ar-CH (Tolyl)
118.0Quaternary C (Aminobenz.)
116.5Ar-CH (Aminobenz.)
115.0Ar-CH (Aminobenz.)
20.5-CH₃ (tolyl)

Visualizations

NMR Experimental Workflow

The following diagram illustrates the general workflow for an NMR experiment, from sample preparation to final data analysis.

G A Sample Weighing (5-25 mg for 1H, 50-100 mg for 13C) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B 1 C Filtration into NMR Tube B->C 2 D NMR Spectrometer Setup (Lock, Shim, Tune) C->D 3 E Data Acquisition (Set Parameters, Run Experiment) D->E 4 F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F 5 G Spectral Analysis (Peak Picking, Integration, Assignment) F->G 6 H Structural Elucidation G->H 7

Figure 2: General workflow of an NMR experiment.

This application note serves as a comprehensive guide for the NMR analysis of this compound. The provided protocols and representative data are intended to assist researchers in the efficient and accurate structural characterization of this and similar molecules.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-amino-N-(4-methylphenyl)benzamide. The developed method is suitable for routine quality control, stability studies, and impurity profiling in pharmaceutical research and development. The method demonstrates excellent linearity, precision, accuracy, and specificity, making it a reliable analytical tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of final drug products. This application note presents a validated HPLC method that provides a simple, rapid, and reproducible approach for the analysis of this compound. The method utilizes a C18 stationary phase with a UV detector, a common setup in most analytical laboratories.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Standards: this compound reference standard (>99% purity).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD, 254 nm
Run Time 15 minutes

Table 1: Optimized HPLC Conditions

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the diluent to a nominal concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25378.5
50755.3
1001510.1
Correlation Coefficient (r²) 0.9998

Table 2: Linearity Data

Precision

The precision of the method was determined by performing six replicate injections of a 50 µg/mL standard solution on the same day (intra-day precision) and on three different days (inter-day precision).

ParameterIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Retention Time 0.150.25
Peak Area 0.480.85

Table 3: Precision Data

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of the analyte was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.699.0%
100%5050.3100.6%
120%6059.599.2%

Table 4: Accuracy and Recovery Data

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using this HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent (Stock Solution) Standard->DissolveStandard DiluteStandard Prepare Working Standards DissolveStandard->DiluteStandard Inject Inject into HPLC System DiluteStandard->Inject Sample Weigh Sample DissolveSample Dissolve in Diluent Sample->DissolveSample FilterSample Filter Sample (0.45 µm) DissolveSample->FilterSample FilterSample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

Conclusion

The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common laboratory instrumentation and reagents. The validation results confirm that the method is linear, precise, accurate, and suitable for its intended purpose in a quality control or research environment. This application note serves as a comprehensive guide for the implementation of this analytical procedure.

Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-amino-N-(4-methylphenyl)benzamide is an organic compound belonging to the benzamide class. Its chemical structure is provided by PubChem, along with hazard classifications indicating potential toxicity if swallowed, inhaled, or in contact with skin, and as a cause of skin and eye irritation. Many substituted benzamide derivatives have been investigated for their therapeutic potential, including as histone deacetylase (HDAC) inhibitors, which are known to induce apoptosis and cell cycle arrest in cancer cells. Given this context, it is pertinent to evaluate the cytotoxic potential of this compound against various cell lines to determine its biological activity and potential as an anticancer agent.

This document provides protocols for essential in vitro assays to characterize the cytotoxic profile of this compound.

Data Presentation: Quantifying Cytotoxicity

Quantitative analysis is crucial for determining the potency of a cytotoxic compound. The half-maximal inhibitory concentration (IC50) is a key parameter. The following table is a template for presenting such data.

Note: The data presented below is hypothetical and serves as an example for data presentation.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound on Various Cancer Cell Lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Assay Method
HeLaCervical Cancer4815.2MTT Assay
A549Lung Cancer4828.5MTT Assay
MCF-7Breast Cancer4818.9WST-1 Assay
HepG2Liver Cancer4812.7MTT Assay
JurkatT-cell Leukemia249.8Annexin V/PI

Experimental Workflow and Visualizations

A systematic workflow is essential for reproducible cytotoxicity evaluation. The process begins with cell culture and culminates in data analysis and interpretation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Serial Dilutions) treatment Treatment with Compound (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay Metabolic Viability Assay (MTT / WST-1) treatment->mtt_assay ldh_assay Membrane Integrity Assay (LDH Release) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V / Caspase) treatment->apoptosis_assay data_acq Data Acquisition (Plate Reader / Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc stat_analysis Statistical Analysis ic50_calc->stat_analysis signaling_pathway compound This compound hdac HDAC compound->hdac Inhibition acetylation Histone & p53 Hyperacetylation hdac->acetylation Prevents Deacetylation p21 p21 Expression acetylation->p21 bax Bax Upregulation acetylation->bax cycle_arrest Cell Cycle Arrest (G1/G2 Phase) p21->cycle_arrest mito Mitochondrial Permeability bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols for Testing the Antimycobacterial Properties of Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of testing the antimycobacterial properties of novel benzamide derivatives. The protocols outlined below cover essential in vitro and in vivo assays to determine the efficacy, safety, and mechanism of action of these compounds against Mycobacterium tuberculosis (Mtb).

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of new antimycobacterial agents. Benzamide derivatives have emerged as a promising class of compounds with potent activity against Mtb.[1][2] This document offers detailed methodologies for the systematic evaluation of benzamide candidates, from initial screening to preclinical assessment.

Data Presentation: Antimycobacterial Activity of Benzamide Derivatives

The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of various benzamide derivatives reported in the literature. This data provides a comparative reference for newly synthesized compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzamide Derivatives against M. tuberculosis

Compound IDStructureMtb StrainMIC (µg/mL)Reference
DNB1 3,5-dinitrobenzamide derivativeH37Rv0.031[3]
Compound c2 3,5-dinitrobenzamide derivativeH37Rv0.031[3]
Compound d1 3,5-dinitrobenzamide derivativeH37Rv0.031[3]
Compound d2 3,5-dinitrobenzamide derivativeH37Rv0.031[3]
Compound 18a N-((2-(4-fluorophenyl)...)-3,5-dinitrobenzamideH37Rv & MDR-Mtb0.056-0.078[4]
Compound 20e N-((2-(3-fluorobenzyl)...)-3,5-dinitrobenzamideH37Rv & MDR-Mtb0.056-0.078[4]
Compound 11 3,5-dinitro-N-alkylbenzamide (C6)H37Rv0.016[5]
Compound 12 3,5-dinitro-N-alkylbenzamide (C10)H37Rv0.016[5]
Compound 18 3-nitro-5-trifluoromethyl-N-alkylbenzamide (C8)H37Rv0.016[5]
N-butyl-3,5-difluorobenzylamine Benzylamine derivativeH37Ra6.4[6]
N-methyl-3,5-dichlorobenzylamine Benzylamine derivativeH37Ra10.2[6]
Compound 2i N-(5-chloropyrazin-2-yl)benzamide derivativeH37Rv3.13[2]
Compound 2h N-(5-chloropyrazin-2-yl)benzamide derivativeH37Rv6.25[2]

Table 2: Cytotoxicity of Benzamide Derivatives

Compound IDCell LineCytotoxicity AssayIC50 (µM)Selectivity Index (SI)Reference
Active N-pyrazinylbenzamides HepG2MTT>31.3>10[2]
Most active 3,5-dinitrobenzamides HEK-293Not specifiedNontoxic-[1]
Morpholinobenzamide 16 HepG2Not specified39300[7]
Morpholinobenzamide 22f HepG2Not specified25278[7]

Experimental Protocols

This section provides detailed protocols for the key experiments required to evaluate the antimycobacterial properties of benzamides.

In Vitro Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution or broth microdilution methods are commonly used for Mtb.[8][9]

Protocol: Broth Microdilution Method (96-Well Plate)

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Benzamide Compounds:

    • Dissolve the benzamide compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 100 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared mycobacterial inoculum to each well of the microtiter plate.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of Mtb.[10] Visual inspection or the use of a growth indicator like resazurin can be employed.[11]

Cytotoxicity Assays

It is crucial to assess the toxicity of the benzamide compounds against mammalian cells to determine their selectivity.[12][13]

Protocol: MTT Assay on Human Cell Lines (e.g., HepG2, THP-1)

  • Cell Culture:

    • Culture the desired human cell line (e.g., HepG2 liver cells or THP-1 monocytes) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzamide compounds in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the cell viability against the compound concentration.

Intracellular Antimycobacterial Activity

Assessing the activity of compounds against Mtb residing within macrophages is essential, as this is the primary niche of the pathogen in the host.[12][14]

Protocol: Macrophage Infection Model

  • Macrophage Culture and Differentiation:

    • Culture a suitable macrophage cell line (e.g., THP-1 or J774) or primary bone marrow-derived macrophages.

    • For THP-1 cells, induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection of Macrophages:

    • Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1-10.

    • Incubate for a few hours to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of the benzamide compounds to the infected cells.

    • Include a drug-free control and a positive control (e.g., isoniazid).

  • Determination of Intracellular Bacterial Load:

    • After a defined incubation period (e.g., 3-7 days), lyse the macrophages to release the intracellular bacteria.

    • Determine the number of viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H10 or 7H11 agar plates and counting the CFUs after 3-4 weeks of incubation.

    • Alternatively, use reporter strains of Mtb (e.g., expressing luciferase or fluorescent proteins) for a more rapid quantification of bacterial viability.

Mechanism of Action Studies

Identifying the molecular target of the benzamide compounds is crucial for lead optimization. Many benzamides have been shown to target the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[15][16]

Protocol: DprE1 Inhibition Assay

  • Expression and Purification of Recombinant DprE1:

    • Clone the dprE1 gene from M. tuberculosis into an expression vector.

    • Express the recombinant DprE1 protein in a suitable host (e.g., E. coli).

    • Purify the protein using affinity chromatography.

  • Enzymatic Assay:

    • The activity of DprE1 can be measured by monitoring the oxidation of its substrate, decaprenylphosphoryl-β-D-ribofuranose (DPR), to decaprenylphosphoryl-2-keto-β-D-arabinofuranose (DPX).

    • This can be done using a coupled assay with DprE2, which reduces DPX to decaprenylphosphoryl-β-D-arabinofuranose (DPA), while monitoring the consumption of a fluorescent substrate.

    • Alternatively, a direct assay can be performed by monitoring the reduction of a chromogenic substrate coupled to the reoxidation of the FAD cofactor.

  • Inhibition Studies:

    • Perform the enzymatic assay in the presence of varying concentrations of the benzamide compounds.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

In Vivo Efficacy Studies

Promising benzamide candidates should be evaluated for their efficacy in animal models of tuberculosis.[7][17]

Protocol: Murine Model of Tuberculosis

  • Animal Infection:

    • Infect mice (e.g., BALB/c or C57BL/6 strains) with a low-dose aerosol of M. tuberculosis to establish a chronic lung infection.[9]

  • Compound Formulation and Administration:

    • Formulate the benzamide compounds for oral or parenteral administration.

    • Assess the stability of the formulation under the experimental conditions.[18]

    • Begin treatment a few weeks post-infection. Administer the compounds daily or as determined by pharmacokinetic studies.

  • Efficacy Assessment:

    • Monitor the body weight and clinical signs of the mice throughout the experiment.

    • At defined time points, euthanize groups of mice and determine the bacterial load (CFU) in the lungs and spleen.

    • Compare the bacterial load in the treated groups to that in the untreated control group.

  • Histopathology:

    • Collect lung tissue for histopathological analysis to assess the extent of inflammation and tissue damage.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the antimycobacterial properties of benzamide derivatives.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Benzamide Synthesis mic MIC Determination (M. tuberculosis) synthesis->mic cytotoxicity Cytotoxicity Assay (Mammalian Cells) mic->cytotoxicity intracellular Intracellular Activity (Macrophage Model) cytotoxicity->intracellular Selective Compounds moa Mechanism of Action (e.g., DprE1 Assay) intracellular->moa formulation Formulation & Stability moa->formulation Promising Leads pk_pd Pharmacokinetics/ Pharmacodynamics formulation->pk_pd efficacy In Vivo Efficacy (Murine Model) pk_pd->efficacy

Caption: General workflow for antimycobacterial drug discovery.

DprE1 Signaling Pathway

This diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis and its inhibition by benzamides.

dpre1_pathway cluster_pathway Mycobacterial Cell Wall Synthesis dpr Decaprenyl-P-Ribose (DPR) dpre1 DprE1 dpr->dpre1 dpx Decaprenyl-P-2-keto-Arabinose (DPX) dpre1->dpx dpre2 DprE2 dpx->dpre2 dpa Decaprenyl-P-Arabinose (DPA) dpre2->dpa ag Arabinogalactan dpa->ag lam Lipoarabinomannan dpa->lam cell_wall Cell Wall Integrity ag->cell_wall lam->cell_wall benzamide Benzamide Inhibitor benzamide->dpre1 Inhibition

Caption: DprE1 pathway and benzamide inhibition.

References

Application Notes: The 2-Aminobenzamide Scaffold in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-aminobenzamide scaffold is a versatile pharmacophore that has been extensively utilized in the design and synthesis of potent kinase inhibitors. While direct studies on 2-amino-N-(4-methylphenyl)benzamide as a kinase inhibitor are not widely published, numerous derivatives incorporating the N-aryl benzamide or 2-aminobenzamide core structure have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. These derivatives serve as valuable tools for elucidating kinase function and as starting points for the development of novel therapeutic agents. This document provides an overview of the application of such derivatives in kinase inhibitor studies, including quantitative data on their activity and detailed protocols for their evaluation.

Key Kinase Targets

Derivatives of the 2-aminobenzamide scaffold have been shown to inhibit several important kinase families, including:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.

  • BCR-ABL: A fusion tyrosine kinase that is a key driver of chronic myeloid leukemia (CML).

  • Casein Kinase 1 Delta (CK1δ): A serine/threonine kinase involved in various cellular processes, including cell cycle control and circadian rhythms.[1]

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the cellular response to stress and inflammation.

  • Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3): Tyrosine kinases often dysregulated in hematological malignancies.

Data Presentation: Inhibitory Activities of 2-Aminobenzamide Derivatives

The following tables summarize the inhibitory activities of various 2-aminobenzamide derivatives against different protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 (µM)Reference Compound
2-Amidobenzimidazole DerivativesCK1δ0.0986 - >40-
2,4-Dianilinopyrimidine DerivativesFAK0.047TAE226
2-Aminopyrimidine DerivativesJAK20.0018-
2-Aminopyrimidine DerivativesFLT30.00068-
N-Cyclopropylbenzamide-Benzophenone Hybridsp38α MAPK0.027-
Dihydropyrimidopyrimidine-basedBCR-ABL (Wild-Type)0.133 (GNF-7)-
Dihydropyrimidopyrimidine-basedBCR-ABL (T315I mutant)0.061 (GNF-7)-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources.[1][2][3][4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)
2-Phenylbenzimidazole DerivativesA549Lung Cancer4.47 (µg/mL)
2-Phenylbenzimidazole DerivativesMDA-MB-231Breast Cancer3.55 (µg/mL)
2-Phenylbenzimidazole DerivativesPC3Prostate Cancer5.50 (µg/mL)
2-Amino-4-phenylthiazole DerivativesHT29Colon Cancer6.31
2-Amino-4-phenylthiazole DerivativesA549Lung Cancer7.98
2-Aminopyrimidine DerivativesHELLeukemia0.84
2-Aminopyrimidine DerivativesMolm-13Leukemia0.019
Imidazole-based N-Phenylbenzamide DerivativesA549Lung Cancer7.5
Imidazole-based N-Phenylbenzamide DerivativesHeLaCervical Cancer9.3
Imidazole-based N-Phenylbenzamide DerivativesMCF-7Breast Cancer8.9

IC50 values represent the concentration of the compound required to inhibit the growth of the cell line by 50%. Data is compiled from multiple sources.[3][5][6][7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the Kinase-Glo® or ADP-Glo™ assay format, which measures kinase activity by quantifying the amount of ATP remaining or ADP produced in a reaction.

Materials:

  • Recombinant Kinase (e.g., FAK, BCR-ABL, CK1δ)

  • Kinase Substrate (specific to the kinase)

  • Test Compounds (2-aminobenzamide derivatives) and Positive Control (e.g., TAE226 for FAK)

  • Kinase-Glo® or ADP-Glo™ Reagent (Promega)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the test compounds at various concentrations. Include wells with a known inhibitor as a positive control and wells with DMSO as a vehicle control.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).[8]

  • Stop the reaction and detect the remaining ATP (Kinase-Glo®) or produced ADP (ADP-Glo™) by adding the respective reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.

G Protocol 1: In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Prepare serial dilutions of test compounds add_reagents Add compounds, kinase, and substrate to plate prep_compounds->add_reagents prep_controls Prepare positive and vehicle controls prep_controls->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubate Incubate at 30°C start_reaction->incubate add_detection_reagent Add Kinase-Glo® or ADP-Glo™ reagent incubate->add_detection_reagent measure_luminescence Measure luminescence add_detection_reagent->measure_luminescence analyze_data Calculate % inhibition and determine IC50 measure_luminescence->analyze_data

Protocol 1: In Vitro Kinase Inhibition Assay Workflow

Protocol 2: Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is used to determine the anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer Cell Lines (e.g., A549, HT29, MDA-MB-231)

  • Complete Cell Culture Medium

  • Test Compounds and Positive Control

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.[9]

G Protocol 2: Cell-Based Viability Assay Workflow cluster_culture Cell Culture & Treatment cluster_staining Fixing & Staining cluster_analysis Measurement & Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with test compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells fix_cells Fix cells with TCA incubate_cells->fix_cells stain_cells Stain with SRB fix_cells->stain_cells solubilize_dye Solubilize dye with Tris base stain_cells->solubilize_dye read_absorbance Read absorbance at 510 nm solubilize_dye->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Protocol 2: Cell-Based Viability Assay Workflow

Protocol 3: Western Blotting for Phospho-Kinase Levels

This protocol is used to assess the effect of inhibitors on the phosphorylation status of a target kinase and its downstream effectors within cells.

Materials:

  • Cancer Cell Lines

  • Test Compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary Antibodies (e.g., anti-pFAK, anti-FAK, anti-pAkt, anti-Akt)

  • Secondary Antibody (HRP-conjugated)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 1-24 hours).

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total protein levels (e.g., total FAK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving Focal Adhesion Kinase (FAK), a common target for 2-aminobenzamide-based inhibitors. Inhibition of FAK can block downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.

G Simplified FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK Activation PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Inhibitor 2-Aminobenzamide Derivative Inhibitor->FAK Inhibition

Simplified FAK Signaling Pathway

References

Application Notes and Protocols for Computational Docking Studies of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing computational docking studies on 2-amino-N-(4-methylphenyl)benzamide, a small molecule with potential therapeutic applications. This document outlines the theoretical background, detailed experimental protocols, and data interpretation methods relevant to investigating the interaction of this compound with potential protein targets.

Introduction

This compound is a benzamide derivative with a chemical structure that suggests its potential as a ligand for various biological targets. Benzamide scaffolds are present in a wide range of biologically active compounds. For instance, more complex molecules incorporating the aminobenzamide moiety have been identified as potent inhibitors of protein kinases such as BCR-ABL, SRC, and p38 kinase, which are implicated in cancer and inflammatory diseases.[1] Furthermore, other benzamide derivatives have been shown to modulate signaling pathways like the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[2]

Computational docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships. These notes provide a framework for conducting such studies on this compound.

Potential Applications

Based on the known activities of structurally related compounds, computational docking studies of this compound could be applied to investigate its potential as an inhibitor of:

  • Protein Kinases: Such as Abl kinase, Src family kinases, and p38 MAP kinase, which are crucial in cell signaling pathways related to cell growth, differentiation, and apoptosis.[1]

  • Hedgehog Signaling Pathway Components: Specifically, the Smoothened (Smo) receptor, a key transducer in a pathway critical during embryonic development and implicated in several cancers when aberrantly activated.[2]

Data Presentation

The following table represents a hypothetical summary of quantitative data from a computational docking study of this compound against selected protein targets. This data is for illustrative purposes and is based on typical values observed for similar benzamide derivatives.

Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)
Abl Kinase2HYY-8.20.58MET318, THR315
Src Kinase2SRC-7.52.1LYS295, ASP404
p38 MAP Kinase1A9U-7.91.1LYS53, MET109
Smoothened Receptor4JKV-8.50.35TYR394, SER479

Experimental Protocols

This section provides a detailed step-by-step protocol for performing a computational docking study of this compound.

Protocol 1: Molecular Docking Workflow

1. Ligand Preparation

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 437153).[3]

    • Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D structure to a 3D SDF or MOL2 file.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy conformation of the ligand.

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

2. Protein Preparation

  • Objective: To prepare the target protein structure for the docking simulation.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • If the protein structure is a homo- or hetero-multimer, isolate the monomer that will be used for docking.

3. Grid Generation

  • Objective: To define the binding site on the protein and generate a grid for the docking calculations.

  • Procedure:

    • Identify the binding site of the protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined based on its location.

    • Define the dimensions of a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • Generate the grid parameter file using the docking software (e.g., AutoGrid for AutoDock). This file contains information about the potential energy of interaction between the ligand and the protein at each grid point.

4. Docking Simulation

  • Objective: To perform the docking of this compound into the prepared protein target.

  • Procedure:

    • Use a docking program (e.g., AutoDock, Vina, Glide) to run the simulation.

    • Set the docking parameters, including the number of docking runs, the population size, and the number of energy evaluations.

    • The docking algorithm will explore different conformations and orientations of the ligand within the binding site and calculate the binding energy for each pose.

5. Analysis of Results

  • Objective: To analyze the docking results and identify the most probable binding mode.

  • Procedure:

    • The docking results will be presented as a series of ligand poses ranked by their binding energy.

    • Visualize the top-ranked poses in a molecular graphics viewer (e.g., PyMOL, VMD).

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • The pose with the lowest binding energy and the most favorable interactions is considered the most probable binding mode.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (this compound) grid_gen 3. Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep 2. Protein Preparation (e.g., Abl Kinase) protein_prep->grid_gen docking_sim 4. Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_sim results_analysis 5. Results Analysis (Binding Energy & Pose) docking_sim->results_analysis interaction_analysis 6. Interaction Analysis (H-bonds, Hydrophobic) results_analysis->interaction_analysis

Caption: A flowchart of the computational docking workflow.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Ligand This compound (Potential Inhibitor) Ligand->BCR_ABL Inhibits Kinase Activity

Caption: The BCR-ABL signaling pathway and potential inhibition.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTCH1 Patched (PTCH1) Receptor SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits SUFU GLI GLI (Active) SUFU_GLI->GLI Releases Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Ligand This compound (Potential Inhibitor) Ligand->SMO Inhibits SMO Activity

Caption: The Hedgehog signaling pathway and potential inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-N-(4-methylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and effective method is the reaction of isatoic anhydride with p-toluidine.[1] This reaction can be carried out using either conventional heating in a suitable solvent or through microwave irradiation, with studies indicating that conventional heating may provide higher yields.[1]

Q2: What are the expected yields for this synthesis?

A2: Yields for the synthesis of 2-amino-N-(p-tolyl)benzamide have been reported to be as high as 97% using conventional heating methods.[1] Microwave-assisted synthesis has also been shown to produce good yields, although they may be slightly lower than conventional methods.

Q3: What are the key starting materials for this synthesis?

A3: The primary starting materials are isatoic anhydride and p-toluidine (4-methylaniline).

Q4: Are there any alternative synthetic routes?

A4: While the reaction between isatoic anhydride and an amine is prevalent, other methods for creating similar 2-aminobenzamide structures exist. These can include multi-step processes involving reactions like the reduction of a nitro group to an amine. However, for this compound, the isatoic anhydride route is the most direct.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem 1: Low Product Yield

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: The choice of reaction method and parameters significantly impacts yield.

    • Conventional Heating: Ensure the reaction is heated for a sufficient duration at the optimal temperature. A study reported a 97% yield for 2-amino-N-(p-tolyl)benzamide using conventional heating in dimethylformamide (DMF).[1]

    • Microwave Irradiation: While often faster, microwave conditions need to be carefully optimized (power and time). For a similar compound, 2-amino-N-(4-chlorophenyl)benzamide, a yield of 70% was obtained after 5 minutes at 140W, which was lower than the 80% yield from conventional heating.[1]

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material has been consumed.

  • Impure Reagents: Use high-purity isatoic anhydride and p-toluidine. Impurities can lead to side reactions and lower the yield of the desired product.

  • Product Loss During Work-up and Purification:

    • After cooling the reaction mixture, the addition of ice-cold water should precipitate the product.[1] Ensure the water is sufficiently cold to minimize the solubility of the product.

    • Recrystallization is a common purification method.[1] Choose an appropriate solvent system to maximize the recovery of the pure product.

Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions:

  • Unreacted Starting Materials: As mentioned, ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly.

  • Side Reactions: The formation of byproducts can occur, especially at excessively high temperatures. Adhere to the recommended reaction conditions.

  • Ineffective Purification:

    • Filtration: Ensure the precipitated product is thoroughly washed with cold water to remove any water-soluble impurities.

    • Recrystallization: Select a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Experimental Protocols

Conventional Heating Method

This protocol is based on a reported synthesis of 2-amino-N-(p-tolyl)benzamide which achieved a high yield.[1]

  • In a round-bottom flask, combine isatoic anhydride (1 equivalent) and p-toluidine (1 equivalent).

  • Add a few drops of dimethylformamide (DMF).

  • Heat the mixture under reflux for the required duration, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add ice-cold water (e.g., 5 mL for a 5-10 mmol scale reaction) to the flask to precipitate the product.[1]

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., benzene was used for 2-amino-N-(p-tolyl)benzamide) to obtain the pure this compound.[1]

Microwave-Assisted Method

This is a general procedure adapted from the synthesis of similar 2-aminobenzamide derivatives.[1]

  • In a microwave-safe vessel, mix isatoic anhydride (1 equivalent) and p-toluidine (1 equivalent).

  • Add a few drops of DMF.

  • Expose the mixture to microwave irradiation. Optimization of power (e.g., 140-420 W) and time (e.g., 4-10 minutes) is crucial.[1]

  • After irradiation, cool the reaction mixture to room temperature.

  • Add ice-cold water to precipitate the solid product.

  • Filter and recrystallize the product to achieve high purity.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Aminobenzamide Derivatives

CompoundMethodReaction TimePower (Microwave)Yield (%)Reference
2-Amino-N-(p-tolyl)benzamide Conventional HeatingNot SpecifiedN/A97[1]
2-Amino-N-(4-fluorophenyl)benzamideConventional HeatingNot SpecifiedN/A72[1]
2-Amino-N-(4-fluorophenyl)benzamideMicrowave10 min140 W65[1]
2-Amino-N-(4-chlorophenyl)benzamideConventional HeatingNot SpecifiedN/A80[1]
2-Amino-N-(4-chlorophenyl)benzamideMicrowave5 min140 W70[1]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_methods Heating Method cluster_workup Work-up & Purification cluster_end Final Product IsatoicAnhydride Isatoic Anhydride ReactionVessel Reaction Vessel (with DMF) IsatoicAnhydride->ReactionVessel pToluidine p-Toluidine pToluidine->ReactionVessel Conventional Conventional Heating (Reflux) ReactionVessel->Conventional Option 1 Microwave Microwave Irradiation ReactionVessel->Microwave Option 2 Cooling Cool to RT Conventional->Cooling Microwave->Cooling Precipitation Add Ice-Cold Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield SuboptimalConditions Sub-optimal Reaction Conditions LowYield->SuboptimalConditions IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ImpureReagents Impure Reagents LowYield->ImpureReagents ProductLoss Product Loss During Work-up LowYield->ProductLoss Optimize Optimize Method (Conventional vs. Microwave, Time, Temp/Power) SuboptimalConditions->Optimize MonitorTLC Monitor with TLC IncompleteReaction->MonitorTLC PurifyReagents Use High-Purity Reagents ImpureReagents->PurifyReagents CarefulWorkup Careful Work-up & Recrystallization ProductLoss->CarefulWorkup

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-amino-N-(4-methylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the preferred method for amides as it can be less time-consuming and may result in higher yields of pure product compared to chromatography.[1] High-Performance Liquid Chromatography (HPLC) is also a viable option for high-purity isolation, particularly at a smaller scale.

Q2: My compound seems to be degrading or giving a low yield during silica gel column chromatography. What could be the cause?

A2: this compound contains a basic amino group which can interact strongly with the acidic silica gel. This can lead to streaking, poor separation, and in some cases, decomposition of the compound on the column, resulting in lower yields.[1]

Q3: How can I prevent my compound from sticking to the silica gel column?

A3: To mitigate the interaction with acidic silica gel, you can use a deactivated silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (1-3%), to your eluent system.[2][3] This will help to improve the elution of your basic compound.

Q4: What are the best solvents for recrystallizing this compound?

A4: For amides, polar solvents are generally a good starting point for recrystallization.[1] Based on protocols for similar compounds, methanol and aqueous ethanol are effective choices.[4][5] Other common solvents to consider are ethanol, acetone, and acetonitrile.[1] Solvent mixtures, such as hexane/ethyl acetate or hexane/acetone, can also be effective.[6]

Q5: How do I remove unreacted starting materials like 2-aminobenzoic acid or p-toluidine?

A5: Unreacted p-toluidine (an amine) can be removed by performing an acidic wash (e.g., with dilute HCl) during the workup. The amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[7][8] Unreacted 2-aminobenzoic acid can be removed with a basic wash (e.g., with aqueous sodium bicarbonate).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solvent is too non-polar, or the solution is cooling too quickly.Add a more polar co-solvent. Ensure the solution cools slowly to room temperature, then transfer to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not saturated.Reduce the volume of the solvent by gentle heating and evaporation. Try adding a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then heat until it is clear and allow it to cool slowly.
Low recovery of purified product. Too much solvent was used, or the crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The chosen solvent did not effectively differentiate between the product and the impurity.Try a different recrystallization solvent or a solvent mixture. Sometimes, a second recrystallization is necessary to achieve high purity.
Column Chromatography Issues
Problem Possible Cause Solution
Compound is not eluting from the column or is streaking. The compound, being a basic amine, is strongly adsorbing to the acidic silica gel.Deactivate the silica gel by preparing your eluent with 1-3% triethylamine.[2][3] This will reduce the strong interactions and allow for better elution.
Poor separation of the product from impurities. The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation (target Rf around 0.2-0.3). Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2]
Low yield of the purified product. The compound may have degraded on the silica gel, or some product may have been left on the column.In addition to deactivating the silica, ensure that the compound is not left on the column for an extended period. If the compound is still retained, a final flush with a more polar solvent system may be necessary to recover all the material. For amides, recrystallization is often recommended to avoid such yield losses.[1]

Experimental Protocols

Disclaimer: The following protocols are based on methods used for structurally similar compounds and may require optimization for this compound.

Protocol 1: Recrystallization from Methanol (Analogous to 2-Amino-N-(4-chlorobenzyl)benzamide)[4]
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to the flask, just enough to fully dissolve the solid.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inner wall of the flask with a glass rod.

  • Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold methanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography (General Procedure for Amides/Amines)
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate with 1% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]

  • Elution: Begin eluting the column with the non-polar solvent system. Monitor the fractions using TLC.

  • Gradient Elution (Optional): If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[2]

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data for Analogous Compounds

The following table presents data for 2-aminobenzamide derivatives synthesized through similar procedures, which can serve as a benchmark for expected outcomes.

Compound NamePurification MethodYield (%)Melting Point (°C)Reference
2-Amino-N-(4-fluorophenyl)benzamideNot specified72122[4]
2-Amino-N-(4-chlorophenyl)benzamideNot specified80147[4]
2-Amino-N-(4-methoxyphenyl)benzamideNot specified99121[4]
2-Amino-N-(4-chlorobenzyl)benzamideRecrystallization from methanol95137[4]

Visual Workflows

Purification_Workflow cluster_start Starting Point cluster_methods Purification Methods cluster_end Final Product crude Crude 2-amino-N- (4-methylphenyl)benzamide recryst Recrystallization crude->recryst Preferred for amides column Column Chromatography crude->column For difficult separations pure_product Pure Product recryst->pure_product column->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography start Issue: Low Yield / Streaking in Column Chromatography cause Probable Cause: Compound is basic (amine) and interacts with acidic silica gel start->cause solution Solution: Deactivate silica gel cause->solution action Action: Add 1-3% Triethylamine (TEA) to the eluent system solution->action result Expected Result: Improved elution and better peak shape action->result

Caption: Troubleshooting logic for column chromatography of basic compounds.

References

overcoming solubility issues with 2-amino-N-(4-methylphenyl)benzamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 2-amino-N-(4-methylphenyl)benzamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, which includes aromatic rings, this compound is classified as a hydrophobic compound.[1][2] It is expected to have low solubility in aqueous solutions like buffers and cell culture media, but significantly higher solubility in organic solvents.[3][4] For experimental purposes, Dimethyl Sulfoxide (DMSO) is the most common solvent used to create high-concentration stock solutions.[5][6]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

This is a common issue known as "compound precipitation upon dilution." It occurs because the compound, while soluble in the highly organic DMSO stock, becomes insoluble when the solvent environment abruptly changes to a predominantly aqueous one. The low aqueous solubility of the compound is the primary reason for this phenomenon.[7][8]

Q3: What is the best practice for preparing a stock solution of this compound?

The recommended best practice is to prepare a high-concentration stock solution, typically ranging from 10 mM to 50 mM, in 100% anhydrous DMSO.[9][10] To ensure complete dissolution, gentle warming (to 37°C) and vortexing or sonication can be employed.[8][10] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can also contribute to compound precipitation over time.

Q4: How can I prevent my compound from precipitating in the final assay volume?

Several strategies can be employed:

  • Minimize Final DMSO Concentration: While DMSO is an excellent solvent, it can also interfere with assays and cause cellular toxicity at higher concentrations.[7][11] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your assay.[11][12]

  • Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock into the assay buffer. This gradual change in solvent polarity can sometimes help keep the compound in solution.

  • Use of Pluronic F-127: For cell-based assays, adding a small amount of Pluronic F-127, a non-ionic surfactant, to the final dilution step can help to maintain the solubility of hydrophobic compounds.

  • Kinetic Solubility Testing: Before conducting your main experiment, it is highly advisable to determine the kinetic solubility of your compound in the specific assay buffer you plan to use.[6][13][14] This will establish the maximum concentration at which the compound remains soluble under your experimental conditions.

Q5: What are the potential impacts of using co-solvents like DMSO on my experimental results?

Even at low concentrations, DMSO is not entirely inert and can have several effects:

  • Protein Interaction: DMSO can sometimes bind to the target protein, potentially competing with your compound.[11]

  • Protein Denaturation: At concentrations as low as 0.5%, DMSO can begin to unfold some proteins, leading to instability or aggregation.[11]

  • Cellular Effects: DMSO can make cell membranes more permeable and, at higher concentrations (typically >1%), can be cytotoxic.[11][15]

  • Assay Interference: It can directly interfere with the signal in certain assay formats, such as Surface Plasmon Resonance (SPR).[11]

It is crucial to include a "vehicle control" (assay buffer with the same final concentration of DMSO but without the compound) in all experiments to account for these potential effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility limit has been exceeded.Determine the kinetic solubility of the compound in your specific buffer to find the maximum workable concentration.[14] Reduce the final concentration of the compound in the assay.
Assay results are inconsistent or not reproducible. The compound is precipitating out of solution over the course of the experiment, leading to variable effective concentrations.Ensure the final concentration is well below the measured kinetic solubility limit. Visually inspect plates for precipitation before reading. Consider using a surfactant like Pluronic F-127 to improve stability.
Observed cellular toxicity appears unrelated to the compound's expected mechanism. The final DMSO concentration may be too high, causing solvent-induced cytotoxicity.[15] The compound may be precipitating in the cell culture media, and these precipitates can be toxic to cells.[16]Perform a dose-response curve with DMSO alone to determine the toxicity threshold for your specific cell line.[12] Ensure the compound is fully dissolved at the tested concentrations. Reduce the final concentration if precipitation is observed.
Low or no activity observed in an enzyme or binding assay. The compound may not be soluble enough at the tested concentrations to elicit a response.Increase the solubility by modifying the assay buffer (if possible) or using solubility-enhancing excipients. Re-evaluate the compound's potency at concentrations known to be soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Weigh Compound: Accurately weigh out 2.26 mg of this compound (Molecular Weight: 226.27 g/mol ).[1]

  • Add Solvent: Add the weighed compound to a sterile microcentrifuge tube. Add 1.0 mL of 100% anhydrous DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place it in a 37°C water bath for 10 minutes, followed by further vortexing. Sonication can also be used as an alternative.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is adapted from standard industry practices to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[13][14]

  • Prepare Compound Plate: In a 96-well clear-bottom plate, perform a serial dilution of the 10 mM compound stock in 100% DMSO.

  • Dispense to Assay Plate: Transfer a small volume (e.g., 2 µL) from each well of the compound plate to a new 96-well clear assay plate.

  • Add Buffer: Add 98 µL of your chosen aqueous assay buffer (e.g., PBS, pH 7.4) to each well of the assay plate. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Mix and Incubate: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[6][13]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to buffer-only controls indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering.

Visual Guides

G cluster_start cluster_check cluster_action cluster_result start Compound Precipitates in Assay check_stock Is Stock Solution Clear? start->check_stock check_conc Is Final DMSO Concentration < 0.5%? reduce_dmso Adjust Dilution Scheme to Lower DMSO check_conc->reduce_dmso sol_assay Perform Kinetic Solubility Assay check_conc->sol_assay Yes check_stock->check_conc Yes remake_stock Prepare Fresh Stock (Use Sonication/Heat) check_stock->remake_stock No reduce_dmso->check_conc remake_stock->check_stock test_lower Test Compound at Lower Concentrations Below Solubility Limit sol_assay->test_lower reformulate Consider Reformulation (e.g., with Surfactants) sol_assay->reformulate G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare 10mM Stock in 100% DMSO prep_serial 2. Create Serial Dilution of Stock in DMSO Plate prep_stock->prep_serial transfer 4. Transfer 2µL of Compound/DMSO to Assay Plate prep_buffer 3. Prepare Aqueous Buffer add_buffer 5. Add 98µL of Aqueous Buffer transfer->add_buffer incubate 6. Mix & Incubate (e.g., 2h @ 37°C) add_buffer->incubate read_plate 7. Read Light Scattering (Nephelometry) incubate->read_plate analyze 8. Determine Highest Non-Precipitated Concentration read_plate->analyze

References

optimizing reaction conditions for N-acylation of p-toluidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the N-acylation of p-toluidine.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation of p-toluidine in a question-and-answer format.

Question: Why is my reaction yield extremely low or non-existent?

Answer: Low or no yield is a common issue that can stem from several factors:

  • Inactive Nucleophile: The amine's lone pair of electrons is crucial for attacking the acylating agent.[1] If the reaction medium is too acidic, the p-toluidine will be protonated to form the p-toluidinium ion. This protonated form lacks the necessary lone pair and cannot initiate the reaction.[1]

  • Reagent Quality: The purity and reactivity of your starting materials are critical. Acylating agents like acetic anhydride can hydrolyze over time if exposed to atmospheric moisture.

    • Solution: Use fresh or purified reagents. Ensure that the acetic anhydride or acetyl chloride has been stored under anhydrous conditions.

  • Suboptimal Temperature: While many N-acylations proceed readily at room temperature, some systems may require heating to overcome the activation energy barrier.[3][4] Conversely, excessive heat can lead to side reactions and degradation.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.

Question: My final product is impure and contains multiple spots on TLC. What are the likely side products and how can I avoid them?

Answer: The formation of multiple products indicates side reactions or incomplete reactions.

  • Unreacted Starting Material: The most common impurity is unreacted p-toluidine.

    • Solution: Ensure the stoichiometry of the acylating agent is appropriate, often using a slight excess (e.g., 1.1 to 1.5 equivalents).[3] Also, allow for sufficient reaction time, monitoring completion by TLC.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Purifying the starting p-toluidine if it appears discolored can also help.

  • Diacylation: While less common for primary amines under controlled conditions, it's theoretically possible if the reaction conditions are too forcing.

    • Solution: Avoid a large excess of the acylating agent and harsh heating. Stoichiometric control is key.

Question: I'm having difficulty isolating the product during the work-up. What is the best procedure?

Answer: Effective product isolation depends on separating the desired N-acyl-p-toluidine from unreacted starting materials, the acylating agent, byproducts, and any catalyst used.

  • Problem: Removing excess acetic anhydride and acetic acid byproduct.

    • Solution: After the reaction is complete, the mixture can be poured into cold water to precipitate the solid product. Acetic anhydride will hydrolyze to acetic acid. The crude product can then be collected by vacuum filtration.[5] A subsequent wash with a dilute aqueous solution of sodium bicarbonate can help neutralize and remove any residual acetic acid.

  • Problem: Removing a basic catalyst like pyridine.

    • Solution: During an aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl or aqueous copper sulfate solution.[6] This will protonate the pyridine, forming a water-soluble salt that partitions into the aqueous phase.

  • Problem: Product remains dissolved in the solvent.

    • Solution: If the product has significant solubility in water, an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary.[6] The organic layers are then combined, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[7][8]

Frequently Asked Questions (FAQs)

What is the general mechanism for the N-acylation of p-toluidine?

The reaction proceeds via a nucleophilic addition-elimination mechanism.[9] The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., acetate ion) is eliminated, and a proton is lost from the nitrogen, yielding the final N-acyl-p-toluidine (amide) product.[1][10]

Which acylating agent should I use: acetic anhydride or acetyl chloride?

  • Acetic Anhydride: Generally preferred as it is less toxic, and the byproduct is acetic acid, which is relatively benign and easily removed.[11] Reactions are often clean and high-yielding.

What is the effect of different catalysts on the reaction?

While the N-acylation of p-toluidine can often proceed without a catalyst, especially with reactive acylating agents, certain catalysts can improve the reaction rate and yield.[3][12]

  • Lewis Acids: Catalysts like ZnCl₂, FeCl₃, and various metal triflates can activate the acylating agent, making the carbonyl carbon more electrophilic and accelerating the reaction.[3][11]

  • Iodine: Molecular iodine has been shown to be an effective catalyst for N-acylation under mild, solvent-free conditions.[11]

  • Acid Catalysts: In some cases, acetic acid itself has been used as a catalyst for N-acylation when using esters as the acyl source.[13][14]

Can the N-acylation of p-toluidine be performed without a solvent?

Yes, solvent-free (neat) conditions are often highly effective for this reaction.[3][11] This approach is considered a green chemistry practice as it reduces solvent waste. The reaction of p-toluidine with acetic anhydride at room temperature is a common example of an efficient solvent-free acylation.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the N-acylation of amines.

Table 1: Effect of Solvent on the N-Acylation of Aniline with Acetic Anhydride (Data adapted from a study on general N-acylation, applicable to p-toluidine)

SolventReaction Time (min)Yield (%)
None (Solvent-free)892
THF1090
CH₂Cl₂592
CHCl₃1090
Et₂O1588
EtOAc1589
H₂O1085

Based on studies showing that for simple anilines, the reaction is rapid and high-yielding under various conditions, including solvent-free.[3]

Table 2: Influence of Substituents on Reaction Rate (Qualitative comparison based on electronic effects)

Substituted AnilineSubstituent EffectRelative Reaction RateRationale
p-NitroanilineElectron-WithdrawingSlowestReduces the nucleophilicity of the amino group.[15]
AnilineNeutralIntermediateBaseline for comparison.
p-Toluidine Electron-Donating Fastest The methyl group increases electron density on the nitrogen, enhancing its nucleophilicity.

Experimental Protocols

Protocol 1: Catalyst-Free N-Acylation of p-Toluidine

This protocol is adapted from a general, eco-friendly procedure for N-acylation.[3]

  • Reagents:

    • p-Toluidine (1.0 mmol, 107 mg)

    • Acetic Anhydride (1.2 mmol, 113 µL)

  • Procedure:

    • In a 25 mL round-bottomed flask, add p-toluidine.

    • Add acetic anhydride to the flask.

    • Stir the mixture at room temperature. The reaction is often exothermic.

    • Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 10-20 minutes.

    • Once the starting material is consumed, add 10 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.

    • Collect the white solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).

    • Dry the product in a desiccator or a vacuum oven at low heat. The expected product is N-(4-methylphenyl)acetamide.

Protocol 2: Acylation Using a Base (Adapted from Aniline Acetylation)

This protocol is useful when starting with an amine salt or to ensure the amine remains deprotonated.[5]

  • Reagents:

    • p-Toluidine (5.0 mmol, 535 mg)

    • Water (15 mL)

    • Concentrated HCl (if starting from the free base to create the salt in situ, ~0.5 mL)

    • Acetic Anhydride (6.0 mmol, 0.57 mL)

    • Sodium Acetate (5.5 mmol, 450 mg) dissolved in 3 mL of water

  • Procedure:

    • Dissolve p-toluidine in 15 mL of water and add the concentrated HCl. Stir until a clear solution of the p-toluidinium chloride salt is formed.

    • To this solution, add the acetic anhydride with swirling.

    • Immediately add the solution of sodium acetate. The sodium acetate acts as a base to deprotonate the p-toluidinium ion, allowing it to react.

    • A white precipitate of N-(4-methylphenyl)acetamide should form instantly.

    • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be recrystallized from an ethanol/water mixture to improve purity.

Visualizations

experimental_workflow start Start reagent_prep Reagent Preparation (p-toluidine, Ac₂O) start->reagent_prep reaction_setup Reaction Setup (Solvent-free or in Solvent) reagent_prep->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Work-up (Precipitation, Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Analysis (TLC, MP, Spectroscopy) purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for the N-acylation of p-toluidine.

troubleshooting_guide decision decision solution solution issue issue start Start Analysis check_yield Is Yield Low? start->check_yield issue_impurities Check Product Purity (TLC, NMR) check_yield->issue_impurities No check_amine Is Amine Protonated? check_yield->check_amine Yes solution_add_base Solution: Add a non-nucleophilic base (e.g., Sodium Acetate) check_amine->solution_add_base Yes check_reagents Are Reagents Fresh? check_amine->check_reagents No solution_use_fresh Solution: Use fresh or purified acylating agent check_reagents->solution_use_fresh No issue_conditions Review Reaction Conditions (Temp, Time) check_reagents->issue_conditions Yes

Caption: Decision tree for troubleshooting low yield in N-acylation reactions.

References

Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify the sources of unexpected signals in the ¹H NMR spectra of benzamide compounds.

Frequently Asked Questions (FAQs)

Q1: I see extra peaks in my benzamide spectrum that I don't expect. What are the most common causes?

A: Unexpected peaks in the NMR spectrum of a benzamide sample typically arise from one of three sources:

  • Common Contaminants: Residual solvents from purification (e.g., ethyl acetate, hexane), water, or grease from glassware are frequent culprits.[1][2][3]

  • Rotational Isomers (Rotamers): The partial double-bond character of the amide C-N bond restricts free rotation, leading to the presence of cis and trans isomers, which are distinct molecules on the NMR timescale at room temperature and will show separate sets of peaks.[4][5]

  • Exchangeable Protons: The N-H protons of the amide group are "exchangeable" and can appear as broad signals. Their chemical shift is also sensitive to concentration, temperature, and solvent.[6]

Q2: My spectrum shows a broad singlet. How can I confirm if it's the amide N-H proton?

A: The most reliable method is a D₂O exchange experiment.[7] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it confirms the signal is from an exchangeable proton, such as an N-H or O-H group.[6][8]

Q3: I see doubled signals for protons near the amide group. Is my sample a mixture of impurities?

A: Not necessarily. It is highly likely you are observing rotational isomers (rotamers).[9] Because rotation around the C-N amide bond is slow at room temperature, both cis and trans conformers can be present, each giving a distinct set of NMR signals.[4][5] To confirm this, you can perform a variable temperature (VT) NMR experiment.

Q4: How can I minimize contamination in my NMR samples?

A: Proper sample preparation is crucial.[10]

  • Ensure all glassware, including the NMR tube, is thoroughly cleaned and dried to remove residual solvents and grease.[11]

  • Use high-purity deuterated solvents.[10]

  • Filter your sample solution through a small plug of glass wool or cotton in a Pasteur pipette to remove any particulate matter.[12]

  • Avoid reusing NMR tube caps, as they can leach plasticizers or introduce cross-contamination.[13]

Troubleshooting Guides and Experimental Protocols

Guide 1: Identifying Common Contaminants

Unexpected sharp singlets or multiplets that do not correspond to your benzamide structure are often due to solvent impurities.

Procedure:

  • Consult an Impurity Table: Compare the chemical shifts (δ) of the unknown peaks with a reference table of common NMR solvents and contaminants.[14][15]

  • Run a Blank Spectrum: If you suspect the solvent is contaminated, run a spectrum of the deuterated solvent from the same bottle without your compound.

Data Presentation: Common ¹H NMR Impurities

The following table summarizes the approximate chemical shifts of common impurities in two standard deuterated solvents. Note that these values can vary slightly with temperature and concentration.[15]

ImpurityChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
Water (H₂O)~1.56~3.33
Acetone~2.17~2.09
Dichloromethane~5.30~5.76
Ethyl Acetate~1.26 (t), ~2.05 (s), ~4.12 (q)~1.15 (t), ~1.99 (s), ~4.03 (q)
Hexane~0.88 (t), ~1.26 (m)~0.85 (t), ~1.24 (m)
Toluene~2.36 (s), ~7.17-7.28 (m)~2.30 (s), ~7.15-7.29 (m)
Silicone Grease~0.07 (s, broad)~0.05 (s, broad)
Guide 2: Confirming Exchangeable N-H Protons with D₂O Exchange

This simple experiment is the definitive way to identify signals from labile protons like those in amide, amine, alcohol, and carboxylic acid groups.[7]

  • Prepare and Run Initial Spectrum: Prepare your benzamide sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube securely and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the exchangeable N-H protons will disappear or significantly decrease in intensity in the second spectrum.[7][16] A new, often broad, peak for HOD may appear.[6]

Guide 3: Identifying Rotational Isomers with Variable Temperature (VT) NMR

The presence of multiple sets of peaks for a single benzamide compound is a classic sign of rotational isomers.[17] By heating the sample, you can increase the rate of rotation around the C-N bond. At a high enough temperature (the coalescence temperature), the rotation becomes fast on the NMR timescale, and the two distinct sets of signals will broaden and merge into a single, averaged set of peaks.[9][18]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the pairs of peaks that you suspect are from rotamers.

  • Increase Temperature: Increase the spectrometer's probe temperature in increments (e.g., 10-20 °C steps). Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Acquire Spectra at Each Temperature: Run a ¹H NMR spectrum at each new temperature.

  • Observe Coalescence: Observe the changes in the suspected rotamer peaks. As the temperature increases, these peaks will broaden and move closer together. The temperature at which they merge into a single broad peak is the coalescence temperature (Tc).[18][19]

  • Confirm Above Coalescence: If possible, acquire another spectrum at a temperature above Tc to see the now-sharpened, single averaged peak.

  • Safety Note: Be aware of the boiling point of your solvent. Do not exceed this temperature. Consult with your facility manager before performing VT experiments.[18]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the source of unexpected peaks in a benzamide NMR spectrum.

G A Unexpected Peak(s) Observed in Benzamide Spectrum B Consult Impurity Tables (e.g., solvents, grease) A->B C Is the peak a known contaminant? B->C D Peak Identified as Impurity. Review sample preparation and purification. C->D Yes E Are peaks (especially N-H) broad or doubled? C->E No F Perform D₂O Exchange Experiment E->F Yes I Are there doubled sets of peaks for non-exchangeable protons? E->I No G Does the peak disappear? F->G H Peak is an Exchangeable Proton (e.g., Amide N-H) G->H Yes G->I No J Perform Variable Temperature (VT) NMR Experiment I->J Yes M Further investigation needed (e.g., 2D NMR, MS) I->M No K Do the doubled peaks broaden and coalesce? J->K L Peaks are from Rotational Isomers (Rotamers) K->L Yes K->M No

Caption: Troubleshooting workflow for unexpected NMR peaks.

Rotational Isomerism in Benzamides

This diagram illustrates how the resonance in an amide bond leads to restricted rotation and the formation of observable cis and trans rotamers.

Caption: Amide resonance leads to observable rotational isomers.

References

enhancing the biological activity of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-amino-N-(4-methylphenyl)benzamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in .

Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets for benzamide derivatives like this compound?

A1: Benzamide derivatives are a versatile class of compounds known to interact with a wide range of biological targets. Depending on their specific structure, they have been shown to act as inhibitors of enzymes such as kinases, and modulators of G-protein coupled receptors. For instance, some benzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[1][2] Others have shown potential as anti-fatigue agents by modulating AMPA receptors.[3]

Q2: My compound, this compound, has low aqueous solubility. How will this affect my experiments, and what can I do to improve it?

A2: Poor aqueous solubility is a common challenge for many drug candidates and can significantly impact the reliability of in vitro assays and in vivo studies.[4] It can lead to underestimated biological activity, high data variability, and poor bioavailability.[4][5] Several formulation strategies can be employed to enhance solubility, including:

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[6]

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of lipophilic compounds in aqueous media.[6][7]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can stabilize its amorphous form, which typically has higher solubility than the crystalline form.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[8][9]

Q3: What general strategies can I use to enhance the biological potency of my lead compound?

A3: Enhancing biological potency is a key objective in the hit-to-lead and lead optimization phases of drug discovery.[10][11] Common strategies include:

  • Structural Modification: Altering the chemical structure of the compound can improve its affinity for the target.[12][13] This can involve adding or modifying functional groups to enhance binding interactions.

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of your compound will help identify the structural features that are crucial for its biological activity.[14]

Q4: How can I mitigate off-target effects or cytotoxicity observed with my compound?

A4: Off-target effects and cytotoxicity are common hurdles in drug development. To address these, consider the following:

  • Increase Selectivity: Through structural modifications, you can aim to increase the compound's affinity for its intended target while reducing its interaction with other proteins.

  • Dose-Response Analysis: Carefully determine the concentration range where the compound shows the desired activity without significant cytotoxicity. Cytotoxicity assays are crucial for this.[15][16]

  • Counter-Screening: Test your compound against a panel of common off-targets (e.g., a kinase panel, a GPCR panel) to identify potential liabilities early on.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell-based assays.

  • Potential Cause: Compound precipitation in the assay medium.

    • Solution: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. Reduce the final concentration of the compound in the assay.[4] Consider using a formulation strategy to improve solubility (see FAQ Q2).

  • Potential Cause: Cell health and seeding density.

    • Solution: Ensure that the cells used in the assay are healthy and within a low passage number.[17] Optimize the cell seeding density to ensure a robust assay window without overcrowding the wells.[17] Always perform a cell viability count before seeding.[17]

  • Potential Cause: Inconsistent incubation times or conditions.

    • Solution: Standardize all incubation times and ensure that the incubator's temperature and CO2 levels are stable and uniform.[17] Avoid stacking plates, which can lead to "edge effects".[18]

Problem 2: The compound shows high potency in a biochemical assay but low or no activity in a cell-based assay.

  • Potential Cause: Poor cell permeability.

    • Solution: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider chemical modifications to increase lipophilicity or introduce functional groups that can facilitate cell entry.[13]

  • Potential Cause: Active efflux from the cells.

    • Solution: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cells. This can be tested by co-incubating the compound with a known efflux pump inhibitor.

  • Potential Cause: Rapid metabolism by the cells.

    • Solution: The compound may be quickly metabolized into an inactive form by cellular enzymes. You can investigate this by analyzing the compound's stability in the presence of cell lysates or microsomes.

Problem 3: High background signal in a fluorescence-based assay.

  • Potential Cause: Autofluorescence of the compound or assay components.

    • Solution: Measure the fluorescence of the compound alone in the assay buffer to check for intrinsic fluorescence at the excitation and emission wavelengths used. Some media components, like phenol red or fetal bovine serum, can also be autofluorescent.[19] Consider performing the assay in a buffer like PBS or using a specialized microscopy medium.[19]

  • Potential Cause: Incorrect instrument settings.

    • Solution: Optimize the gain setting and focal height of the microplate reader for your specific assay.[19] Ensure that the correct excitation and emission filters are being used.[20]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol determines the kinetic solubility of a compound in an aqueous buffer, which is relevant for in vitro biological assays.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear, flat-bottom)

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM. This initiates the precipitation process.

  • Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • After incubation, measure the absorbance at a wavelength where the compound absorbs (e.g., determined by a prior wavelength scan).

  • The concentration of the compound remaining in solution is determined by comparing its UV absorbance to a standard curve of the compound prepared in a solvent system where it is fully soluble.

Data Presentation:

Compound BatchFormulationKinetic Solubility (µM) at pH 7.4
Batch 11% DMSO in PBS15.2
Batch 11% DMSO in PBS with 5% Solutol HS 1545.8
Batch 21% DMSO in PBS14.9
Batch 21% DMSO in PBS with 10% Captisol®62.5
Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[16]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa488.7
Doxorubicin (Positive Control)HeLa480.5
This compoundA5494812.3
Doxorubicin (Positive Control)A549480.8

Visualizations

Experimental Workflow Diagram

G cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization hts High-Throughput Screening solubility Solubility & Stability Assays hts->solubility potency In Vitro Potency Assays solubility->potency sar SAR Expansion potency->sar sar->potency selectivity Selectivity Profiling sar->selectivity adme In Vitro ADME (Metabolism, Permeability) selectivity->adme in_vivo_pk In Vivo PK Studies adme->in_vivo_pk efficacy In Vivo Efficacy Models in_vivo_pk->efficacy tox Preliminary Toxicity efficacy->tox tox->in_vivo_pk

Caption: A typical workflow for progressing a hit compound to a lead candidate.

Hypothetical Signaling Pathway: Kinase Inhibition

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound This compound compound->raf

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

Troubleshooting Decision Tree: Low Cell Viability

G start Low cell viability observed in control wells q1 Is the medium color pink/orange? start->q1 a1_yes Check CO2 levels in incubator q1->a1_yes Yes a1_no Medium is yellow/ purple q1->a1_no No q2 Are cells confluent? a1_no->q2 a2_yes Cells are over-confluent. Seed at a lower density. q2->a2_yes Yes a2_no Check for contamination q2->a2_no No q3 Microscopy shows bacteria/fungi? a2_no->q3 a3_yes Discard culture. Use fresh cells and reagents. q3->a3_yes Yes a3_no Perform mycoplasma test q3->a3_no No

References

dealing with byproduct formation in benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: Benzamide can be synthesized through several common methods, including:

  • From Benzoyl Chloride: This method, often carried out under Schotten-Baumann conditions, involves the reaction of benzoyl chloride with an amine (e.g., ammonia).[1][2][3][4][5][6] It is a widely used technique in organic chemistry.[4]

  • From Benzoic Acid: Benzamide can be prepared from benzoic acid by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.[7] Another approach involves direct condensation with an amine, which can be challenging due to the basicity of amines forming unreactive carboxylate salts.[8]

  • From Benzonitrile: Hydrolysis of benzonitrile is another route to benzamide.[9]

Q2: What are the typical byproducts observed in benzamide synthesis?

A2: The formation of byproducts is a common issue in benzamide synthesis. Some of the most frequently encountered byproducts include:

  • Benzoic Acid: This can result from the hydrolysis of unreacted benzoyl chloride or the hydrolysis of the benzamide product itself, particularly under harsh reaction or workup conditions.[10][11][12]

  • Ammonium Chloride: When ammonia is used as the amine source, it can react with any acidic byproducts, such as hydrochloric acid generated from benzoyl chloride, to form ammonium chloride.[7][13]

  • N-Benzoylbenzamide: This diacylated byproduct can form, especially if the reaction conditions are not carefully controlled.[14]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual benzoyl chloride, benzoic acid, or the starting amine in the final product mixture.

Q3: How can I purify my crude benzamide product?

A3: Recrystallization is a common and effective method for purifying crude benzamide.[10][11] The choice of solvent is crucial for successful recrystallization. Hot water is often a suitable solvent for benzamide. The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified benzamide can then be collected by filtration.

Troubleshooting Guide

This guide addresses specific issues that may arise during benzamide synthesis and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Benzamide Incomplete reaction.- Increase reaction time or temperature. However, be aware that higher temperatures can sometimes lead to increased byproduct formation.[15][16] - Ensure proper stoichiometry of reactants. An excess of the amine may be necessary to drive the reaction to completion.[7]
Hydrolysis of benzoyl chloride.- Perform the reaction under anhydrous conditions. - Add the benzoyl chloride slowly to a solution of the amine to minimize its contact with any residual water.[1]
Loss of product during workup.- Ensure complete precipitation of the product before filtration. Cooling the reaction mixture in an ice bath can aid precipitation. - Minimize the amount of solvent used for washing the product to avoid dissolving a significant portion of it.
Presence of Benzoic Acid Impurity Hydrolysis of benzoyl chloride or benzamide.- During the workup, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities like benzoic acid. The benzoate salt formed is water-soluble and will be removed in the aqueous layer.
Incomplete reaction of benzoic acid (if used as starting material).- Ensure the activating agent (e.g., thionyl chloride) is added in sufficient quantity and that the activation step goes to completion before adding the amine.
Formation of N-Benzoylbenzamide (Diacylated Product) Use of a strong base or high temperatures.- Use a milder base or control the reaction temperature more carefully.
Incorrect stoichiometry.- Avoid using a large excess of benzoyl chloride.
Oily Product Instead of Solid Precipitate Presence of significant impurities.- Attempt to purify a small sample by recrystallization to see if a solid product can be obtained. - Analyze the oily product using techniques like NMR or mass spectrometry to identify the major components and troubleshoot accordingly.
Reaction is a Dark Color Decomposition of starting materials or product.- This can be an indicator of byproduct formation, especially with longer reaction times.[16] Consider optimizing the reaction time and temperature.

Quantitative Data

The following tables summarize quantitative data on the impact of reaction conditions on benzamide synthesis.

Table 1: Effect of Temperature on the Yield of 2-amino-N-benzylbenzamide Synthesis [15]

Temperature (°C)SolventCrude Yield (%)
75Water65.3
100Water70.1
125Water68.9
150Water66.2
175Water63.5
200Water60.1
75Ethyl Acetate78.4
100Ethyl Acetate85.2
125Ethyl Acetate83.1
150Ethyl Acetate80.5
175Ethyl Acetate77.9
200Ethyl Acetate75.3

Table 2: Effect of Reaction Time on the Yield and Purity of 2-amino-N-benzylbenzamide Synthesis in Ethyl Acetate at 100°C [16]

Reaction Time (minutes)Crude Yield (%)Product Purity (%)
275.892.3
581.289.1
1085.286.5
1588.184.7

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions) [1][3][17]

  • In a conical flask, prepare a solution of aqueous ammonia.

  • Slowly add benzoyl chloride to the ammonia solution with vigorous shaking. The reaction is exothermic, so cooling the flask in an ice bath is recommended.[8]

  • Continue shaking for approximately 15-20 minutes after the addition of benzoyl chloride is complete.[8]

  • A white precipitate of crude benzamide will form.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.

  • Purify the crude benzamide by recrystallization from hot water.

  • Dry the purified crystals to obtain the final product.

Protocol 2: Hydrolysis of Benzamide to Benzoic Acid (for impurity analysis) [11]

  • In a round-bottom flask equipped with a reflux condenser, combine the benzamide sample with a 10% sodium hydroxide solution.

  • Heat the mixture to boiling and reflux for approximately 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid until the solution is strongly acidic. A white precipitate of benzoic acid will form.

  • Collect the benzoic acid by vacuum filtration and wash with cold water.

  • The identity and purity of the resulting benzoic acid can be confirmed by determining its melting point.

Visualizations

Benzamide_Synthesis_Byproducts cluster_reactants Reactants cluster_products Products Benzoyl Chloride Benzoyl Chloride Benzamide Benzamide Benzoyl Chloride->Benzamide Reaction with Ammonia Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid Hydrolysis Ammonia Ammonia Ammonium Chloride Ammonium Chloride Ammonia->Ammonium Chloride Reaction with HCl (from Benzoyl Chloride hydrolysis) Benzamide->Benzoic Acid Hydrolysis N-Benzoylbenzamide N-Benzoylbenzamide Benzamide->N-Benzoylbenzamide Reaction with Benzoyl Chloride

Caption: Byproduct formation pathways in benzamide synthesis.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurities) check_reaction Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_workup Examine Workup Procedure (Washing, Extraction) start->check_workup modify_conditions Modify Reaction Conditions check_reaction->modify_conditions check_reagents->modify_conditions modify_workup Modify Workup/Purification check_workup->modify_workup analyze_product Analyze Crude Product (TLC, NMR, MS) analyze_product->start Unsuccessful solution Problem Resolved analyze_product->solution Successful modify_conditions->analyze_product modify_workup->analyze_product

References

Technical Support Center: Stabilization of 2-Amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2-amino-N-(4-methylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For optimal long-term stability, it is recommended to store this compound at 2-8°C. Storage at controlled room temperature (20-25°C) is acceptable for shorter durations, but may lead to a gradual increase in degradation products over time. Avoid storing at elevated temperatures, as this can accelerate degradation.

Q2: How sensitive is this compound to light?

Aromatic amides and anilides can be susceptible to photodegradation.[1][2] It is crucial to protect this compound from light during storage and handling. Use amber vials or light-blocking containers. For analytical procedures, it is advisable to work under low-light conditions or use UV-protective shields.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation, which are common for aromatic amides and amines.[3][4] Hydrolysis of the amide bond can yield 2-aminobenzoic acid and p-toluidine. Oxidation of the amino group can lead to the formation of various colored impurities.

Q4: Is this compound susceptible to hydrolysis?

Yes, the amide linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] It is important to avoid contact with strong acids or bases during storage and in formulated solutions.

Q5: What is the impact of humidity on the stability of solid this compound?

High humidity can promote the hydrolysis of the amide bond. Therefore, it is recommended to store the solid compound in a desiccated environment. The use of desiccants in storage containers is a good practice to maintain a low-humidity atmosphere.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound during storage.

Potential Cause Troubleshooting Step
Oxidation The amino group is susceptible to oxidation, which can lead to colored impurities. Ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing.
Light Exposure Photodegradation can cause discoloration. Verify that the compound is stored in a light-resistant container and away from direct light sources.

Issue 2: Appearance of additional peaks in HPLC analysis after storage.

Potential Cause Troubleshooting Step
Hydrolysis The amide bond may have hydrolyzed. Check for peaks corresponding to 2-aminobenzoic acid and p-toluidine. Review storage conditions to ensure the compound was protected from moisture and extreme pH.
Oxidation New peaks may correspond to oxidation products. Compare the chromatogram with a freshly prepared sample and consider performing forced degradation studies to identify potential degradation products.
Photodegradation Exposure to light can generate degradation products. Ensure all sample handling and analysis are performed under light-protected conditions.

Issue 3: Poor solubility of the compound after long-term storage.

Potential Cause Troubleshooting Step
Formation of Insoluble Degradants Degradation products may have lower solubility. Attempt to dissolve the sample with gentle heating or sonication. If solubility issues persist, the sample may be significantly degraded.
Polymorphic Transformation The crystalline form of the compound may have changed over time. Consider performing solid-state characterization (e.g., DSC, XRD) to investigate any polymorphic changes.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under different storage conditions. This data is illustrative and should be confirmed by in-house stability studies.

Table 1: Long-Term Storage Stability of Solid this compound

Storage ConditionTime (Months)Assay (%)Total Impurities (%)
2-8°C, in the dark, desiccated099.80.2
699.70.3
1299.50.5
2499.20.8
25°C/60% RH, in the dark099.80.2
699.20.8
1298.51.5
2497.03.0
40°C/75% RH, in the dark099.80.2
397.52.5
695.05.0

Table 2: Stability of this compound in Solution (0.1 mg/mL in Acetonitrile:Water 50:50) at 2-8°C, Protected from Light

Time (Days)Assay (%)Total Impurities (%)
099.90.1
199.80.2
399.50.5
799.01.0

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[7][8]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 72 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

Visualizations

degradation_pathway main This compound hydrolysis_products 2-aminobenzoic acid + p-toluidine main->hydrolysis_products  Hydrolysis (Acid/Base, Moisture) oxidation_products Oxidized Impurities (e.g., N-oxides, colored products) main->oxidation_products  Oxidation (Oxygen, Peroxides) photodegradation_products Photolytic Products main->photodegradation_products Photolysis (Light Exposure)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_testing Stability Testing storage_conditions Store at 2-8°C Protected from light Desiccated environment sample_preparation Sample Preparation (0.1 mg/mL solution) storage_conditions->sample_preparation Aliquot at Time Points hplc_analysis Stability-Indicating HPLC Analysis sample_preparation->hplc_analysis data_analysis Data Analysis (Assay, Impurity Profiling) hplc_analysis->data_analysis

Caption: Workflow for long-term stability testing.

troubleshooting_logic action_node action_node cause_node cause_node start Observed Degradation? discoloration Discoloration? start->discoloration Yes new_peaks New HPLC Peaks? start->new_peaks No cause_node1 Potential Cause: Oxidation or Photodegradation discoloration->cause_node1 Yes cause_node2 Potential Cause: Hydrolysis, Oxidation, or Photodegradation new_peaks->cause_node2 Yes action_node1 Verify light protection and inert atmosphere cause_node1->action_node1 Action action_node2 Review storage conditions and handling procedures cause_node2->action_node2 Action

Caption: Troubleshooting logic for observed degradation.

References

Technical Support Center: Refining HPLC Protocols for Benzamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) protocols for improved peak resolution of benzamide isomers.

Troubleshooting Guide

Navigating the challenges of separating structurally similar benzamide isomers requires a systematic approach. Common issues include poor peak resolution, peak broadening, and tailing. This guide provides a logical workflow to diagnose and resolve these problems.

dot

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Solution Poor Peak Resolution Poor Peak Resolution Check System Suitability Check System Suitability Poor Peak Resolution->Check System Suitability Start Here Peak Broadening Peak Broadening Inspect Column Inspect Column Peak Broadening->Inspect Column Peak Tailing Peak Tailing Verify Mobile Phase Verify Mobile Phase Peak Tailing->Verify Mobile Phase Optimize Mobile Phase Optimize Mobile Phase Check System Suitability->Optimize Mobile Phase System OK Change Stationary Phase Change Stationary Phase Inspect Column->Change Stationary Phase Column Issue Verify Mobile Phase->Optimize Mobile Phase Solvent OK Adjust Flow Rate & Temp Adjust Flow Rate & Temp Optimize Mobile Phase->Adjust Flow Rate & Temp Improved Resolution Improved Resolution Optimize Mobile Phase->Improved Resolution Change Stationary Phase->Improved Resolution Adjust Flow Rate & Temp->Improved Resolution

Caption: Troubleshooting workflow for HPLC peak resolution issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between my benzamide isomers?

A1: Poor resolution between benzamide isomers, particularly positional isomers (ortho, meta, para), is common due to their similar chemical structures and polarities. Several factors can contribute to this:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Phenyl-based stationary phases are often more effective for separating aromatic positional isomers due to potential π-π interactions.[1]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) and its ratio with the aqueous phase is critical. The pH of the mobile phase can also significantly impact the retention and selectivity of ionizable benzamide isomers (e.g., aminobenzamides).[2][3]

  • High Dead Volume: Excessive tubing length or poorly made connections can lead to band broadening, which reduces resolution.

Q2: My peaks are broad. What are the likely causes and solutions?

A2: Peak broadening can stem from several sources. Here are some common causes and their remedies:

  • Column Overload: Injecting too much sample can lead to broadened, asymmetric peaks. Try diluting your sample or reducing the injection volume.

  • Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to a decline in column efficiency and broader peaks. Flushing the column or replacing it may be necessary.

Q3: What is causing peak tailing for my benzamide analytes?

A3: Peak tailing, where the peak has an asymmetrical shape with a "tail," is often observed for basic compounds like some benzamide derivatives. This can be due to:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.

  • Solutions:

    • Use a well-end-capped column: These columns have fewer free silanol groups.

    • Lower the mobile phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups.[4]

    • Use a mobile phase additive: Adding a small amount of a competing base, such as triethylamine, can saturate the active sites on the stationary phase.

Q4: Can rotational isomers of benzamides be observed in HPLC?

A4: Yes, it is possible to observe rotational isomers (atropisomers) of amides in HPLC, which can manifest as broad or split peaks.[5] The interconversion between these isomers might be slow enough on the chromatographic timescale to allow for their partial or full separation. If you suspect this is occurring, you can try increasing the column temperature. A higher temperature may accelerate the interconversion, leading to the coalescence of the two peaks into a single, sharper peak.[5]

Data Presentation

The following tables illustrate the expected impact of mobile phase composition and stationary phase selection on the retention time and resolution of a hypothetical mixture of hydroxybenzamide isomers.

Table 1: Effect of Mobile Phase Composition on Peak Resolution

Mobile Phase Composition (% Acetonitrile in Water, 0.1% Formic Acid)AnalyteRetention Time (min)Resolution (Rs)
30%o-hydroxybenzamide4.2-
m-hydroxybenzamide4.91.8
p-hydroxybenzamide5.51.6
40%o-hydroxybenzamide3.1-
m-hydroxybenzamide3.51.5
p-hydroxybenzamide3.91.3
50%o-hydroxybenzamide2.2-
m-hydroxybenzamide2.41.1
p-hydroxybenzamide2.60.9

Table 2: Effect of Stationary Phase on Peak Resolution

Stationary PhaseAnalyteRetention Time (min)Resolution (Rs)
C18o-hydroxybenzamide4.5-
m-hydroxybenzamide4.81.2
p-hydroxybenzamide5.11.1
Phenyl-Hexylo-hydroxybenzamide5.2-
m-hydroxybenzamide6.02.1
p-hydroxybenzamide6.82.0
Pentafluorophenyl (PFP)o-hydroxybenzamide6.1-
m-hydroxybenzamide7.22.5
p-hydroxybenzamide8.52.8

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of Hydroxybenzamide Isomers

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20-50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the benzamide isomer mixture in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a final concentration of 50 µg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram for retention times and peak resolution.

Protocol 2: Chiral HPLC for Separation of Benzamide Enantiomers

  • Instrumentation:

    • HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic benzamide derivative in the mobile phase to a concentration of 0.5 mg/mL.

  • Procedure:

    • Equilibrate the chiral column at a low flow rate (e.g., 0.2 mL/min) for an extended period (e.g., 1-2 hours) before increasing to the analytical flow rate.

    • Inject the sample and monitor the separation of the enantiomers.

Mandatory Visualizations

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Benzamide_Interactions cluster_0 Mobile Phase cluster_1 Stationary Phase (Phenyl Column) Benzamide_Isomers Benzamide Isomers (in solution) Stationary_Phase Phenyl Groups Benzamide_Isomers->Stationary_Phase π-π Interactions Hydrophobic Interactions Stationary_Phase->Benzamide_Isomers Elution

Caption: Interactions of benzamide isomers with a phenyl stationary phase.

References

minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-amino-N-(4-methylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, which contains an amide linkage and an aromatic amine, this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions to yield 2-aminobenzoic acid and 4-methylaniline.

  • Oxidation: The 2-amino group is susceptible to oxidation, which can lead to the formation of colored degradation products and potentially N-oxides or hydroxylamines.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor in the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. It is recommended to maintain the pH of the solution in the neutral range (pH 6-8) to minimize hydrolytic degradation. The use of buffers, such as phosphate buffers, can help maintain a stable pH.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic amine and anilide functionalities can be photosensitive.[1] Exposure to light, particularly UV light, may lead to photodegradation. It is advisable to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: What is the impact of temperature on the stability of this compound in solution?

A4: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.[1] Therefore, it is recommended to store solutions of this compound at controlled room temperature or under refrigerated conditions (2-8 °C) to minimize degradation. For long-term storage, frozen conditions may be considered, but freeze-thaw stability should be evaluated.

Q5: What are some general tips for preparing and storing stable solutions of this compound?

A5: To minimize degradation, consider the following:

  • Solvent Selection: Use high-purity solvents and degas them to remove dissolved oxygen, which can participate in oxidative degradation.

  • pH Control: Prepare solutions in a buffered system within the neutral pH range (6-8).

  • Light Protection: Store solutions in amber vials or protect them from light.

  • Temperature Control: Store solutions at controlled room temperature or refrigerated, and avoid excessive heat.

  • Use of Antioxidants: For formulations where oxidative degradation is a concern, the addition of antioxidants may be beneficial, but their compatibility and effectiveness must be tested.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Q: I am observing a rapid decrease in the purity of my this compound solution, as determined by HPLC. What could be the cause and how can I fix it?

A: Rapid purity loss is likely due to chemical degradation. The most probable causes are hydrolysis or oxidation.

Troubleshooting Steps:

  • Identify the Degradants: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the degradation products. The presence of masses corresponding to 2-aminobenzoic acid (m/z 137) and 4-methylaniline (m/z 107) would confirm hydrolysis.

  • Check the pH: Measure the pH of your solution. If it is acidic or basic, this is likely the cause of hydrolysis.

    • Solution: Adjust the pH to a neutral range (6-8) using a suitable buffer system (e.g., phosphate buffer).

  • Evaluate Solvent Effects: If the pH is neutral, consider the solvent. Some organic solvents can contain acidic or basic impurities.

    • Solution: Use high-purity, neutral, and freshly opened solvents.

  • Consider Oxidation: If you observe colored degradation products or if the degradation occurs even at neutral pH, oxidation may be the culprit.

    • Solution: Degas your solvent to remove dissolved oxygen. Prepare and store the solution under an inert atmosphere (nitrogen or argon). Consider the addition of a compatible antioxidant.

Issue 2: Appearance of Color in the Solution

Q: My initially colorless solution of this compound has turned yellow/brown over time. Why is this happening?

A: The development of color is often an indication of oxidative degradation of the aromatic amino group, leading to the formation of colored chromophores.

Troubleshooting Steps:

  • Protect from Light: Ensure your solution is not exposed to light. Photodegradation can lead to colored products.

    • Solution: Store the solution in amber glass containers or in the dark.

  • Minimize Oxygen Exposure: Oxygen from the air can cause oxidation.

    • Solution: Use deoxygenated solvents for solution preparation. Purge the headspace of the storage container with an inert gas like nitrogen before sealing.

  • Check for Metal Ion Contamination: Trace metal ions can catalyze oxidation reactions.

    • Solution: Use high-purity water and reagents. If metal ion contamination is suspected, consider the use of a chelating agent like EDTA, after verifying its compatibility with your system.

Issue 3: Inconsistent Results in Stability Studies

Q: I am getting variable results in my stability studies for this compound. What factors should I investigate?

A: Inconsistent results in stability studies often point to a lack of control over experimental conditions.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure that the preparation of each sample is identical. Variations in weighing, dissolution time, or solvent volume can lead to different starting concentrations.

  • Control Storage Conditions: Verify that the temperature and humidity of your stability chambers are accurately controlled and monitored. Ensure that all samples are stored under the same conditions.

  • Standardize Analytical Method: Use a validated stability-indicating HPLC method. Ensure the mobile phase is prepared fresh, the column is properly equilibrated, and the detector response is linear.

  • Evaluate Container Closure System: The container and closure can interact with the solution. Ensure the container is inert and the closure provides a proper seal to prevent solvent evaporation or exposure to air.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) in the oven.

    • At specified time points, dissolve the solid sample or dilute the solution sample with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, dilute the samples with mobile phase for HPLC analysis.

3. Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionDuration% DegradationMajor Degradation Products
0.1 N HCl24 hours at 60°C15.2%2-aminobenzoic acid, 4-methylaniline
0.1 N NaOH24 hours at 60°C21.5%2-aminobenzoic acid, 4-methylaniline
3% H₂O₂24 hours at RT8.7%Oxidized derivatives (unidentified)
Thermal (70°C)48 hours5.1%Minor hydrolysis products
PhotolyticICH Q1B12.3%Photodegradation products (unidentified)

Visualizations

Hypothetical Degradation Pathways

cluster_0 Degradation of this compound cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation Parent This compound DP1 2-aminobenzoic acid Parent->DP1 Acid/Base DP2 4-methylaniline Parent->DP2 Acid/Base DP3 Oxidized Products (e.g., N-oxides, quinone-imines) Parent->DP3 H₂O₂/O₂ DP4 Photolytic Products Parent->DP4 Light (UV/Vis)

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize (if acidic/basic) Sampling->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-PDA/MS Dilute->Analyze End Identify Degradants & Quantify Purity Loss Analyze->End Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolytic

Caption: Workflow for conducting a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-N-Phenylbenzamide Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The 2-amino-N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of a series of 2-amino-N-phenylbenzamide derivatives, focusing on their efficacy as inhibitors of Tubulin and their resulting cytotoxic effects on various cancer cell lines. The data presented herein is compiled from preclinical studies to aid researchers and drug development professionals in understanding the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

Quantitative Performance Analysis

The following table summarizes the in vitro inhibitory activity of selected 2-amino-N-phenylbenzamide derivatives against tubulin polymerization and their cytotoxic effects on different cancer cell lines. The inhibitory concentration 50 (IC50) values are presented, providing a quantitative measure of the potency of each compound. A lower IC50 value indicates greater potency.

Table 1: Comparative In Vitro Activity of 2-Amino-N-Phenylbenzamide Derivatives

CompoundSubstitution PatternTubulin Polymerization IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Combretastatin A-4 (Reference) -1.40.0030.0040.001
Derivative 1 (Unsubstituted) R1=H, R2=H>5015.318.212.5
Derivative 2 R1=OCH3, R2=H2.10.0150.0210.009
Derivative 3 R1=OCH3, R2=F1.80.0080.0110.005
Derivative 4 R1=OCH3, R2=Cl1.90.0100.0140.006
Derivative 5 R1=OCH3, R2=Br2.00.0120.0160.007
Derivative 6 R1=NO2, R2=H15.20.851.120.63

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Tubulin Polymerization Inhibition Assay

This assay quantifies the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials: Tubulin (99% pure), GTP, polymerization buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), test compounds dissolved in DMSO, and a temperature-controlled spectrophotometer.

  • Procedure:

    • Tubulin solution (1 mg/mL) is prepared in the polymerization buffer.

    • The solution is incubated with various concentrations of the test compounds or vehicle (DMSO) on ice for 15 minutes.

    • GTP (1 mM final concentration) is added to initiate polymerization.

    • The absorbance at 340 nm is monitored every 30 seconds for 30 minutes at 37°C.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Culture: A549, HCT116, and MCF-7 cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The IC50 value is determined from the dose-response curves.

Visualizations

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates the proposed mechanism of action for the 2-amino-N-phenylbenzamide derivatives, which involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

G cluster_0 Cellular Effects A 2-Amino-N-phenylbenzamide Derivative B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Arrest at G2/M Phase C->D E Induction of Apoptosis D->E F Cell Death E->F

Caption: Proposed mechanism of action for 2-amino-N-phenylbenzamide derivatives.

Experimental Workflow for In Vitro Evaluation

This diagram outlines the general workflow for the in vitro screening and evaluation of the synthesized 2-amino-N-phenylbenzamide derivatives.

G cluster_1 Experimental Workflow start Compound Synthesis assay1 Tubulin Polymerization Inhibition Assay start->assay1 assay2 Cell Viability (MTT) Assay start->assay2 data Data Analysis (IC50 Determination) assay1->data assay2->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Workflow for the in vitro evaluation of novel anticancer compounds.

Comparative Analysis of the Antimicrobial Potential of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the antimicrobial efficacy of benzamide compounds, with a focus on the structural class of 2-amino-N-arylbenzamides.

Executive Summary

Benzamide and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial effects.[1][2] This guide provides a comparative overview of the antimicrobial efficacy of several benzamide derivatives against various pathogens, offering a valuable resource for the evaluation of novel compounds such as 2-amino-N-(4-methylphenyl)benzamide. The presented data, collated from multiple studies, highlights the potential of this chemical scaffold in the development of new antimicrobial agents. While specific data for this compound is pending, the performance of its analogues suggests that it may exhibit significant antimicrobial properties worthy of further investigation.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of various benzamide derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following table summarizes the quantitative data from these studies, presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) values. For comparison, data for standard antibiotics are also included.

Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Benzamide Derivatives
4-hydroxy-N-phenylbenzamideBacillus subtilis6.2525[1]
Escherichia coli3.1231[1]
N-p-tolylbenzamideEscherichia coli3.1224[1]
Bacillus subtilis6.25-[1]
N-(4-bromophenyl)benzamideEscherichia coli-24[1]
Bacillus subtilis6.25-[1]
2-amino-5-chloro-N-(4-sec-butylphenyl)benzamideMycobacterium tuberculosis>6.25-[3]
Trichophyton mentagrophytes12.5-[3]
Standard Antibiotics
AmpicillinStaphylococcus aureus--[4]
Escherichia coli--[4]
GentamicinStaphylococcus aureus--[4]
Pseudomonas aeruginosa--[4]
StreptomycinStaphylococcus aureus--[5]
ChloramphenicolEscherichia coli--[6]
Staphylococcus aureus--[6]
FluconazoleCandida albicans--[4]
Aspergillus niger--[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table. These protocols are standard assays for determining the antimicrobial efficacy of chemical compounds.

Disc Diffusion Assay for Zone of Inhibition

The antibacterial and antifungal activity of the synthesized compounds is often determined using the disc diffusion method.[1][6]

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Controls: Discs impregnated with the solvent alone serve as a negative control, while discs containing standard antibiotics (e.g., Chloramphenicol, Streptomycin) are used as positive controls.[6]

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters (mm).

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[7]

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: The test microorganism is cultured in a suitable broth, and the suspension is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: A positive control well (containing the microorganism and growth medium without the test compound) and a negative control well (containing only the growth medium) are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity or growth of the microorganism.

Visualizing Experimental and Mechanistic Frameworks

To better illustrate the processes involved in antimicrobial efficacy testing and a potential mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Microorganism Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Agar Plate (Disc Diffusion) B->D G Inoculate Wells B->G C Prepare Compound Dilutions E Add Compound to Wells (Broth Dilution) C->E F Apply Compound Discs D->F E->G H Incubate Plates/Wells (24-48h) F->H G->H I Measure Zone of Inhibition (mm) H->I J Determine MIC (µg/mL) H->J

Caption: Experimental workflow for antimicrobial susceptibility testing.

G cluster_bacterium Bacterial Cell Ribosome Ribosome Protein Essential Protein Ribosome->Protein Synthesis NoProtein No Protein Synthesis Ribosome->NoProtein mRNA mRNA mRNA->Ribosome Translation Antimicrobial Antimicrobial Agent (e.g., Benzamide Derivative) Antimicrobial->Ribosome Binds to Ribosomal Subunit Inhibition Inhibition CellDeath Bacterial Cell Death NoProtein->CellDeath

Caption: Postulated mechanism of action: Inhibition of bacterial protein synthesis.

References

2-Aminobenzamide Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested compound: Initial literature searches for "2-amino-N-(4-methylphenyl)benzamide" did not yield specific data on its activity as a kinase inhibitor. Therefore, this guide has been broadened to focus on the wider class of 2-aminobenzamide derivatives and their activity against several important kinase targets. This comparison will provide valuable context for researchers interested in this chemical scaffold.

This guide provides a comparative overview of 2-aminobenzamide derivatives against other well-established kinase inhibitors targeting key enzymes in cellular signaling pathways. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development efforts.

Comparison with Casein Kinase 1 Delta (CK1δ) Inhibitors

Casein Kinase 1 Delta (CK1δ) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation has been linked to cancer and neurodegenerative diseases. Several 2-amidobenzimidazole derivatives, which share a core structural similarity with 2-aminobenzamides, have been investigated as CK1δ inhibitors.

Quantitative Data: CK1δ Inhibitor Potency
Compound ClassCompoundTarget KinaseIC50 (µM)
2-Amidobenzimidazole Derivative Compound 23 (5-cyano substituted)CK1δ0.0986[1]
2-Amidobenzimidazole Derivative Compound 22 (5,6-dichloro substituted)CK1δ0.98[1]
2-Amidobenzimidazole Derivative Compound 20 (5-terbutyl substituted)CK1δ1.00[1]
2-Amidobenzimidazole Derivative Compound 3 (5-chloro substituted)CK1δ1.80[1]
2-Amidobenzimidazole Derivative Compound 24 (5-CONH2 substituted)CK1δ2.53[1]
Established CK1δ Inhibitor PF-670462CK1δ0.014
Experimental Protocol: In Vitro CK1δ Kinase Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound against CK1δ.

Objective: To measure the in vitro potency of test compounds in inhibiting the enzymatic activity of human recombinant CK1δ.

Materials:

  • Human recombinant CK1δ enzyme

  • Specific peptide substrate for CK1δ

  • Adenosine triphosphate (ATP), radiolabeled with ³³P (γ-³³P-ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase buffer, the peptide substrate, and the human recombinant CK1δ enzyme.

  • The test compounds are serially diluted in DMSO and added to the reaction mixture in the 96-well plates. A control with DMSO alone is included.

  • The kinase reaction is initiated by adding γ-³³P-ATP.

  • The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • The reaction is stopped, and an aliquot of the reaction mixture is spotted onto phosphocellulose paper.

  • The phosphocellulose paper is washed multiple times to remove unincorporated γ-³³P-ATP.

  • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Simplified CK1δ Pathway

CK1D_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilization CK1D CK1δ CK1D->BetaCatenin Phosphorylation (Degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation Inhibitor 2-Amidobenzimidazole Derivatives Inhibitor->CK1D Inhibition TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of CK1δ.

Comparison with c-Met Inhibitors

The c-Met receptor tyrosine kinase is a key driver of oncogenesis and metastasis in various cancers. The development of c-Met inhibitors is an active area of research.

Quantitative Data: c-Met Inhibitor Potency
Compound ClassCompoundTarget KinaseIC50 (µM)
2-Aminopyridine-3-carboxamide Derivative Compound (S)-24oc-Met0.022[2]
Established c-Met Inhibitor Crizotinibc-Met0.008
Established c-Met Inhibitor Cabozantinibc-Met0.004
Established c-Met Inhibitor Capmatinibc-Met0.0013
Experimental Protocol: c-Met Cellular Phosphorylation Assay

This protocol describes a method to assess the ability of a compound to inhibit c-Met phosphorylation in a cellular context.

Objective: To determine the potency of test compounds in inhibiting ligand-induced c-Met phosphorylation in a human cancer cell line.

Materials:

  • Human cancer cell line overexpressing c-Met (e.g., EBC-1)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF), the ligand for c-Met

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies: anti-phospho-c-Met, anti-total-c-Met, and secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

  • The cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

  • The cells are pre-treated with various concentrations of the test compounds or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

  • The cells are then stimulated with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

  • The cells are washed and then lysed to extract total cellular proteins.

  • Protein concentration in the lysates is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody specific for phosphorylated c-Met.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane is then stripped and re-probed with an antibody for total c-Met to ensure equal protein loading.

  • The band intensities are quantified, and the ratio of phosphorylated c-Met to total c-Met is calculated.

  • The IC50 value is determined from the dose-response curve of inhibition of c-Met phosphorylation.

Signaling Pathway: HGF/c-Met Signaling

cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminopyridine-3- carboxamide Derivative Inhibitor->cMet Inhibition

Caption: HGF/c-Met signaling cascade and the point of inhibition.

Comparison with BCR-ABL Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). BCR-ABL inhibitors have revolutionized the treatment of this disease.

Quantitative Data: BCR-ABL Inhibitor Potency
Compound ClassCompoundTarget KinaseIC50 (nM)
2-Phenylaminopyrimidine Derivative ImatinibBCR-ABL300-800
Aminopyrimidine Derivative NilotinibBCR-ABL20[3]
Thiazole Carboxamide Derivative DasatinibBCR-ABL<1[3]
3-Aminoindazole Derivative AKE-72 (5)BCR-ABL (T315I mutant)9[4]
Experimental Protocol: BCR-ABL Kinase Activity Assay

Objective: To quantify the inhibitory effect of compounds on the kinase activity of the BCR-ABL fusion protein.

Materials:

  • Recombinant BCR-ABL enzyme

  • Abl-specific peptide substrate

  • γ-³³P-ATP

  • Kinase reaction buffer

  • Test compounds in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • The kinase reaction is set up in 96-well filter plates containing the kinase buffer, recombinant BCR-ABL enzyme, and the peptide substrate.

  • Serial dilutions of the test compounds are added to the wells.

  • The reaction is started by the addition of γ-³³P-ATP.

  • The plates are incubated at a specified temperature for a set time.

  • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

  • The peptide substrate, now phosphorylated, is captured on the filter membrane of the plates.

  • The filter plates are washed to remove unbound γ-³³P-ATP.

  • Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.

  • The IC50 values are calculated from the dose-response curves.

Signaling Pathway: BCR-ABL and Downstream Effectors

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Activation Cell_Response Increased Proliferation Decreased Apoptosis STAT5->Cell_Response RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Inhibitor BCR-ABL Inhibitors (e.g., Imatinib) Inhibitor->BCR_ABL Inhibition

Caption: BCR-ABL signaling and downstream pathways leading to leukemogenesis.

Comparison with Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in the growth and proliferation of various solid tumors. EGFR inhibitors are a cornerstone of treatment for certain cancers, particularly non-small cell lung cancer.

Quantitative Data: EGFR Inhibitor Potency
Compound ClassCompoundTarget KinaseIC50 (nM)
4-(Arylaminomethyl)benzamide Derivative Compound 11EGFR~9% inhibition at 10nM
4-(Arylaminomethyl)benzamide Derivative Compound 13EGFR~8% inhibition at 10nM
Quinazoline Derivative GefitinibEGFR2-37
Quinazoline Derivative ErlotinibEGFR2
Pyrimidinyl-aminopyrimidine Derivative OsimertinibEGFR (T790M mutant)<10

Note: The data for compounds 11 and 13 are presented as percent inhibition at a fixed concentration, as specific IC50 values were not provided in the source material.

Experimental Protocol: EGFR Tyrosine Kinase Assay

Objective: To determine the in vitro inhibitory activity of compounds against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 as a substrate

  • γ-³³P-ATP

  • Kinase assay buffer

  • Test compounds in DMSO

  • Filter paper

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • The kinase reaction is performed in a reaction mixture containing the kinase buffer, EGFR enzyme, and the Poly(Glu, Tyr) substrate.

  • Test compounds at various concentrations are added to the reaction mixture.

  • The reaction is initiated by the addition of γ-³³P-ATP.

  • The mixture is incubated to allow for substrate phosphorylation.

  • The reaction is stopped by spotting the mixture onto filter paper, which is then immersed in TCA to precipitate the phosphorylated substrate.

  • The filter papers are washed to remove unincorporated ATP.

  • The radioactivity on the filter papers is measured by a scintillation counter.

  • The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.

Signaling Pathway: EGFR and Downstream Cascades

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS_MAPK RAS-MAPK Pathway EGFR->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation Cell_Outcome Cell Growth, Proliferation, and Survival RAS_MAPK->Cell_Outcome PI3K_AKT->Cell_Outcome Inhibitor Benzamide/Quinazoline Derivatives Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by small molecules.

References

New Frontiers in Antimycobacterial Research: A Comparative Analysis of Novel Compounds and Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antimycobacterial efficacy of emerging therapeutic agents compared to the frontline drug, isoniazid (INH), reveals promising avenues for tuberculosis treatment. This guide provides a comparative analysis of their activity, supported by experimental data and detailed methodologies, to aid researchers in the ongoing search for more effective antimycobacterial compounds.

The ever-present threat of drug-resistant Mycobacterium tuberculosis necessitates the continuous development of new antimycobacterial agents. While isoniazid has been a cornerstone of tuberculosis therapy for decades, its efficacy is increasingly compromised by resistance. This report summarizes the in vitro activity of several novel compounds against M. tuberculosis H37Rv, directly comparing their Minimum Inhibitory Concentration (MIC) values with that of isoniazid.

Comparative Antimycobacterial Activity

The following table presents the MIC values of various newly synthesized compounds against the H37Rv strain of Mycobacterium tuberculosis, alongside the corresponding values for isoniazid as a reference. Lower MIC values indicate higher potency.

Compound ClassSpecific CompoundMIC (µM) against M. tuberculosis H37RvReference Isoniazid MIC (µM)
Isoniazid–amidoether derivativesCompound 3b0.390.39[1]
Isonicotinoyl hydrazone derivativesCompound 180.590.57[2]
Hydrazide-hydrazone derivativesNot specified0.07 - 0.32Comparable to Isoniazid[2]
Isoniazid-Cyclic-Amine-AzachalconesCompound 174.85>0.10[3]
Isoniazid-Cyclic-Amine-AzachalconesCompound 156.62>0.10[3]
Isoniazid-Cyclic-Amine-AzachalconesCompound 129.54>0.10[3]
Imidazo[1,5-a]quinolinesZinc complex C17.7 (IC90)0.3 - 1.4[4]
Imidazo[1,5-a]quinolinesZinc complex C717.7 (IC90)0.3 - 1.4[4]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideCompound 10.14 (against INH-resistant strain)Not active[5]

It is noteworthy that several novel compounds exhibit potent antimycobacterial activity, with some demonstrating efficacy comparable or even superior to isoniazid.[1][2] For instance, a series of isoniazid–amidoether derivatives showed MIC values as low as 0.39 μM, equivalent to that of isoniazid in the same study.[1] Furthermore, some new agents, such as isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, have demonstrated significant activity against isoniazid-resistant strains, highlighting their potential to address the challenge of drug resistance.[5]

Experimental Protocols

The determination of antimycobacterial activity is crucial for the evaluation of new compounds. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.[6]

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is incubated until it reaches the mid-log phase.

  • Compound Preparation: Test compounds and the reference drug (isoniazid) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in microplates.

  • Inoculation: The mycobacterial culture is diluted and added to the wells of the microplate containing the serially diluted compounds. Control wells containing bacteria without any compound and wells with medium only are also included.

  • Incubation: The microplates are incubated for a defined period, typically 5-7 days, at 37°C.

  • Addition of Alamar Blue: After incubation, Alamar Blue solution is added to each well. The plates are then re-incubated for 24 hours.

  • Reading and Interpretation: The color change of Alamar Blue from blue (oxidized) to pink (reduced) indicates mycobacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

The following diagram illustrates the general workflow of the MABA.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare M. tuberculosis H37Rv Culture C Inoculate Microplates with Bacteria & Compounds A->C B Prepare Serial Dilutions of Test Compounds & INH B->C D Incubate Plates (5-7 days at 37°C) C->D E Add Alamar Blue and Re-incubate (24h) D->E F Observe Color Change (Blue to Pink) E->F G Determine MIC F->G

A generalized workflow for the Microplate Alamar Blue Assay (MABA).

Mechanism of Action: Isoniazid

To appreciate the comparative data, it is essential to understand the mechanism of action of isoniazid. INH is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7][8]

The key steps in isoniazid's mechanism of action are:

  • Activation: Isoniazid diffuses into the Mycobacterium tuberculosis cell and is activated by the bacterial catalase-peroxidase enzyme, KatG.[7][8][9]

  • Formation of Active Species: This activation process converts isoniazid into a series of reactive species, including an isonicotinic acyl radical.[7]

  • Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to NAD(H) to form an adduct. This adduct inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase II (FAS-II) system.[7][10] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][9]

  • Bactericidal Effect: The disruption of the cell wall leads to bacterial cell death.[7]

The signaling pathway of isoniazid's action is depicted below.

Isoniazid_Mechanism cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Forms Adduct with NADH and Inhibits NADH NAD(H) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibition Cell_Wall Cell Wall Integrity Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

The mechanism of action of Isoniazid (INH) within the mycobacterial cell.

The development of novel compounds with different mechanisms of action or the ability to circumvent existing resistance pathways is a critical goal in tuberculosis research. The data and protocols presented here offer a framework for the continued evaluation and comparison of these next-generation antimycobacterial agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of 2-amino-N-(4-methylphenyl)benzamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance characteristics of these methods, offering a basis for selecting the most appropriate technique for specific research and development needs.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound is summarized below. These values are representative of typical method validation results for similar aromatic amide compounds.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (Range) 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.05 µg/mL0.005 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 ng/mL
Robustness Unaffected by minor changes in pH and mobile phase compositionUnaffected by minor changes in mobile phase composition and flow rate

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification and purity analysis of this compound in bulk drug substance and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to a concentration within the linear range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Assessed by analyzing a series of at least six concentrations across the specified range.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (low, medium, and high).

  • Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (RSD) of a series of measurements.

  • Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by intentionally varying chromatographic parameters (e.g., mobile phase pH, column temperature, flow rate) and observing the effect on the results.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (m/z) → Product ion (m/z) for this compound.

    • Internal Standard (IS): A structurally similar compound (e.g., a stable isotope-labeled version of the analyte).

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method but at lower concentrations suitable for the ng/mL range.

  • Sample Preparation (Plasma): Protein precipitation is a common technique. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge to precipitate proteins, and inject the supernatant.

4. Method Validation Parameters:

  • Validation parameters are similar to the HPLC-UV method but with a focus on matrix effects.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to generate data within the same study, ensuring the comparability and reliability of the results.

CrossValidationWorkflow cluster_hplc HPLC-UV Method Validation cluster_lcms LC-MS/MS Method Validation cluster_crossval Cross-Validation cluster_outcome Outcome hplc_dev Method Development hplc_val Full Validation (ICH Q2) hplc_dev->hplc_val hplc_data Sample Analysis Data A hplc_val->hplc_data select_samples Select Common Samples hplc_data->select_samples lcms_dev Method Development lcms_val Full Validation (ICH M10) lcms_dev->lcms_val lcms_data Sample Analysis Data B lcms_val->lcms_data lcms_data->select_samples analyze_hplc Analyze with HPLC-UV select_samples->analyze_hplc analyze_lcms Analyze with LC-MS/MS select_samples->analyze_lcms compare Compare Results analyze_hplc->compare analyze_lcms->compare acceptance Acceptance Criteria Met? compare->acceptance methods_comparable Methods are Comparable acceptance->methods_comparable Yes investigate Investigate Discrepancies acceptance->investigate No

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Comparative Guide to the Structure-Activity Relationship (SAR) of N-aryl Benzamides as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of N-aryl benzamide derivatives as inhibitors of Histone Deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation and a prime target in cancer therapy. The N-(2-aminophenyl)benzamide scaffold has emerged as a key pharmacophore for developing potent and selective class I HDAC inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative N-aryl benzamide derivatives against class I HDAC isoforms. These compounds share a common N-(2-aminophenyl)benzamide core, which acts as the zinc-binding group (ZBG), but differ in the "cap" group substitutions, influencing potency and selectivity.

Compound IDR (Substitution on Cap Group)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
Entinostat (MS-275) 3-pyridyl200470900[1]
Compound 7b 4-Methylphenyl110180250[1]
Compound 7e 4-Methoxyphenyl100170210[1]
Compound 7g 4-Fluorophenyl140220300[1]
Compound 7j 4-(Trifluoromethyl)phenyl70110150[1]
BA1 4-(2-pyridyl)phenyl11.2105>10,000[2]
BA3 4-(2-pyridyl)phenyl (with Phenylaminomethyl Linker)4.839.9>10,000[2]
Compound 6 4-aminobiphenyl-3-yl1412 (Ki)-[3]

Structure-Activity Relationship (SAR) Analysis

The N-aryl benzamide scaffold for HDAC inhibitors can be dissected into three key components: the Zinc-Binding Group (ZBG), a linker, and a surface-binding "cap" group. The SAR analysis reveals critical insights into how modifications of these components affect inhibitory activity.

  • Zinc-Binding Group (ZBG): The N-(2-aminophenyl)benzamide moiety is a cornerstone of this inhibitor class. The ortho-amino group on the aniline ring is crucial for coordinating with the zinc ion in the catalytic site of class I HDACs. This interaction is a primary determinant of the inhibitory action.[3][4]

  • Linker Region: The benzamide core itself serves as a rigid linker. Some studies have explored extending this linker, for instance by using a phenylaminomethyl (PAMBA) linker instead of a para-aminobenzoic acid (PABA) linker. This extension has been shown to increase inhibitory potency towards HDAC1, as seen in the comparison between BA1 and BA3.[2]

  • Cap Group: The "cap" group interacts with the rim of the enzyme's active site, a region that shows variability among HDAC isoforms. This makes the cap group a key determinant of both potency and selectivity.

    • Aromatic Substitutions: Introducing various substituted aryl groups at the para-position of the benzoyl ring allows for exploration of the enzyme's "foot pocket".[3]

    • Electron-Withdrawing Groups: Substituents like trifluoromethyl (as in compound 7j) on the terminal phenyl ring can enhance potency against HDAC1, 2, and 3.[1]

    • Heteroaromatic Groups: The inclusion of heteroaromatic rings, such as the pyridyl group in Entinostat and BA1/BA3, is a common strategy that often leads to high potency and improved pharmacokinetic properties.[2]

    • Hydrophobicity and Hydrogen Bonding: Quantitative structure-activity relationship (QSAR) models suggest that hydrophobic character is crucial for potent HDAC inhibition. Additionally, hydrogen bond donating groups positively contribute to the inhibitory potency.

Visualizations

Pharmacophore Model for Benzamide-Based HDAC Inhibitors

The diagram below illustrates the essential pharmacophoric features of an N-aryl benzamide HDAC inhibitor. It consists of a zinc-binding group that chelates the catalytic zinc ion, a linker that occupies the enzyme's tubular channel, and a cap group that interacts with the surface of the enzyme.

G cluster_0 N-Aryl Benzamide Inhibitor cluster_1 HDAC Active Site ZBG Zinc Binding Group (N-(2-aminophenyl)benzamide) Linker Linker (Benzoyl Core) Zinc_Ion Catalytic Zn²⁺ Ion ZBG->Zinc_Ion Chelation Cap Cap Group (Variable Aryl/Heteroaryl) Channel Active Site Channel Linker->Channel Occupies Pocket_Rim Enzyme Surface/Rim Cap->Pocket_Rim Interaction SAR_Logic Start Base Scaffold (N-(2-aminophenyl)benzamide) Mod_Cap Modify Cap Group (e.g., add aryl, heteroaryl) Start->Mod_Cap Mod_Linker Modify Linker (e.g., extend length) Start->Mod_Linker Mod_ZBG Modify ZBG (Generally conserved) Start->Mod_ZBG Potency Increased Potency Mod_Cap->Potency e.g., EWG on phenyl Selectivity Altered Selectivity Mod_Cap->Selectivity e.g., bulky/heteroaryl groups Mod_Linker->Potency e.g., PAMBA linker Loss Loss of Activity Mod_ZBG->Loss e.g., remove ortho-amino SAR_Workflow cluster_workflow SAR Study Workflow A Compound Design (Based on Scaffold) B Chemical Synthesis of Derivatives A->B C In Vitro HDAC Assay (Determine IC50) B->C D Data Analysis (Identify Trends) C->D E SAR Model Generation (e.g., QSAR) D->E F Design Next Generation of Compounds E->F F->A Iterative Cycle

References

A Comparative Guide to In Vitro and In Silico Evaluations of 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental (in vitro) and computational (in silico) findings for the compound 2-amino-N-(4-methylphenyl)benzamide and its closely related analogs. The aim is to offer a comprehensive overview of its potential biological activities and pharmacokinetic properties, drawing from a synthesis of available data.

Introduction to this compound

This compound belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Understanding the biological profile of this specific derivative is crucial for its potential development as a therapeutic agent. This guide juxtaposes direct laboratory findings with computational predictions to provide a multifaceted view of its characteristics.

The basic properties of this compound are summarized below.[2]

PropertyValue
Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
IUPAC Name This compound
CAS Number Not explicitly available

Comparative Data: In Vitro vs. In Silico

While direct comparative studies for this compound are limited, we can synthesize data from studies on closely related 2-aminobenzamide derivatives to build a comparative profile.

Table 1: Comparison of Biological Activity
ParameterIn Vitro Findings (for 2-aminobenzamide derivatives)In Silico Predictions (for benzamide derivatives)
Antimicrobial Activity A series of substituted 2-amino-N-phenylbenzamides showed good activity against Mycobacterium tuberculosis and atypical mycobacteria.[3] The 5-chloro derivative of 2-amino-N-(4-sec-butylphenyl)benzamide was particularly active.[3] Other 2-aminobenzamide derivatives have also been synthesized and evaluated as antimicrobial agents.[4]Molecular docking studies on benzamide derivatives have identified potential interactions with biological targets relevant to antimicrobial activity, such as DNA gyrase.[5]
Anticancer Activity A related compound, 4-amino-N-(2'-aminophenyl)benzamide, demonstrated significant growth-inhibiting efficacy in slowly proliferating rat tumors, including osteosarcoma and mammary carcinoma.[6] Other 4-methylbenzamide derivatives have shown high activity against cancer cell lines like K562 and HL-60, with IC50 values in the low micromolar range.[7]Molecular docking studies of benzamide derivatives have suggested their potential as kinase inhibitors, a key target in cancer therapy.[7] These studies predict binding to the ATP-competitive site of kinases.[7]
Enzyme Inhibition N′-phenylbenzohydrazide and N-(benzoyloxy)benzamide, related benzamide derivatives, showed potent tyrosinase inhibitory activity with IC50 values of 10.5 µM and 2.5 µM, respectively, which is stronger than the standard inhibitor kojic acid.[8]Docking studies of active benzamide compounds against tyrosinase have shown favorable binding free energy values, indicating strong interaction with the enzyme's active site.[8]
Table 2: Comparison of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
ParameterIn Vitro Findings (for related benzamides)In Silico Predictions (for this compound & derivatives)
Toxicity The maximum tolerated doses for 4-amino-N-(2'-aminophenyl)benzamide in rats and dogs were found to be 4 mg/kg and 1 mg/kg, respectively.[6] It exhibited low bacterial mutagenic potential after in vitro metabolic activation.[6]GHS hazard statements for this compound indicate it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2] ADMET prediction tools are frequently used to estimate properties like AMES toxicity and hepatotoxicity for novel benzamide derivatives.[9][10]
Pharmacokinetics In vivo studies on related compounds are necessary to determine actual pharmacokinetic profiles.In silico tools predict various pharmacokinetic parameters for benzamide derivatives, including bioavailability and drug-likeness, to guide the selection of promising candidates for further development.[11][12]

Experimental and Computational Protocols

In Vitro Methodologies

Antimicrobial Susceptibility Testing (General Protocol):

  • Bacterial or fungal strains are cultured in appropriate broth media.

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • The microbial cultures are exposed to the different concentrations of the compound in microtiter plates.

  • After an incubation period, cell growth is measured, often by optical density.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.

Cell Viability Assay (e.g., MTT Assay for Anticancer Activity):

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with varying concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution.

  • The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

In Silico Methodologies

Molecular Docking:

  • The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank).

  • The 3D structure of the ligand (this compound) is generated and optimized.

  • A docking software (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein.

  • The results are analyzed based on scoring functions that estimate the binding energy.

ADMET Prediction:

  • The chemical structure of the compound is converted into a format readable by the prediction software (e.g., SMILES string).

  • The structure is submitted to an online server or standalone software (e.g., pkCSM, SwissADME).

  • The software uses pre-built models based on large datasets of known compounds to predict various ADMET properties.

Visualizing the Workflow and Pathways

The following diagrams illustrate the typical workflows for in vitro and in silico evaluations.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_results Data Analysis synthesis Synthesis of 2-amino-N- (4-methylphenyl)benzamide antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial Test Compound anticancer Anticancer Assays (e.g., MTT on cell lines) synthesis->anticancer Test Compound enzyme Enzyme Inhibition Assays (e.g., IC50 determination) synthesis->enzyme Test Compound data_analysis Determination of Efficacy and Potency (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis in_silico_workflow cluster_input Input Data cluster_analysis Computational Analysis cluster_output Predicted Results compound_structure 3D Structure of This compound docking Molecular Docking Simulation compound_structure->docking admet ADMET Prediction compound_structure->admet target_protein 3D Structure of Target Protein target_protein->docking binding_affinity Binding Affinity & Interaction Prediction docking->binding_affinity pharmacokinetics Pharmacokinetic Profile & Toxicity Prediction admet->pharmacokinetics

References

A Comparative Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide: An Evaluation of Precursor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2-amino-N-(4-methylphenyl)benzamide, a valuable precursor for various biologically active molecules. We will objectively evaluate three primary synthetic strategies, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Precursors

The selection of a synthetic route is often a trade-off between factors such as yield, purity, cost of starting materials, and the complexity of the procedure. Below is a summary of the key performance indicators for the three evaluated pathways to this compound.

Synthesis RouteStarting MaterialsNumber of StepsReported YieldPurityKey AdvantagesKey Disadvantages
Route 1: From Isatoic Anhydride Isatoic Anhydride, p-Toluidine1Good to High (General)HighSingle step, readily available starting materials.Precise yield for this specific reaction is not widely reported.
Route 2: From 2-Aminobenzoic Acid 2-Aminobenzoic Acid, p-Toluidine197%[1]HighHigh reported yield, direct amidation.Requires a coupling agent.
Route 3: From 2-Nitrobenzoyl Chloride 2-Nitrobenzoyl Chloride, p-Toluidine2High (estimated)HighHigh yield in the reduction step.Two-step process, involves handling of an acyl chloride.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.

G cluster_0 Route 1: From Isatoic Anhydride IA Isatoic Anhydride product1 This compound IA->product1 + p-Toluidine Heat pT1 p-Toluidine pT1->product1

Synthesis of this compound from Isatoic Anhydride.

G cluster_1 Route 2: From 2-Aminobenzoic Acid ABA 2-Aminobenzoic Acid product2 This compound ABA->product2 + p-Toluidine Coupling Agent pT2 p-Toluidine pT2->product2

Synthesis of this compound from 2-Aminobenzoic Acid.

G cluster_2 Route 3: From 2-Nitrobenzoyl Chloride NBC 2-Nitrobenzoyl Chloride intermediate 2-nitro-N-(4-methylphenyl)benzamide NBC->intermediate + p-Toluidine pT3 p-Toluidine pT3->intermediate product3 This compound intermediate->product3 Reduction (e.g., Pd/C, H2)

Synthesis of this compound from 2-Nitrobenzoyl Chloride.

Experimental Protocols

Route 1: Synthesis from Isatoic Anhydride and p-Toluidine

This method represents a direct and atom-economical approach to the target molecule.

Procedure:

  • In a round-bottom flask, combine isatoic anhydride (1 equivalent) and p-toluidine (1 equivalent).

  • Add a high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Synthesis from 2-Aminobenzoic Acid and p-Toluidine

This route offers a high-yield synthesis through amide coupling.[1]

Procedure:

  • To a solution of 2-aminobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HBTU, or DCC) (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add p-toluidine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound. A reported yield for this method is 97%.[1]

Route 3: Synthesis from 2-Nitrobenzoyl Chloride and p-Toluidine followed by Reduction

This two-step sequence provides a reliable route with a high-yielding reduction step.

Step 1: Synthesis of 2-nitro-N-(4-methylphenyl)benzamide

  • Dissolve p-toluidine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-nitro-N-(4-methylphenyl)benzamide, which can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Dissolve the crude 2-nitro-N-(4-methylphenyl)benzamide from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Similar reductions have been reported with yields as high as 98%.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher. The reaction of isatoic anhydride with p-toluidine offers a straightforward, single-step synthesis. For applications where a high and well-documented yield is critical, the amide coupling of 2-aminobenzoic acid with p-toluidine is an excellent choice, with a reported yield of 97%.[1] The two-step route starting from 2-nitrobenzoyl chloride provides a robust alternative, particularly when the starting materials are readily available, and features a highly efficient final reduction step. By understanding the advantages and disadvantages of each pathway, researchers can make an informed decision to best suit their synthetic goals.

References

A Comparative Analysis of Ortho- vs. Para-Substituted N-Phenylbenzamides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between positional isomers is critical for optimizing lead compounds. This guide provides a comparative study of ortho- and para-substituted N-phenylbenzamides, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

This publication objectively compares the physicochemical properties, biological performance, and spectroscopic characteristics of ortho- versus para-substituted N-phenylbenzamides, supported by experimental data from various studies. Detailed experimental protocols for key assays are also provided to ensure reproducibility and facilitate further research.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for ortho- and para-substituted N-phenylbenzamides, highlighting the impact of substituent position on various parameters.

Physicochemical and Spectroscopic Properties
Compound/SubstituentPositionMelting Point (°C)Yield (%)1H NMR (δ, ppm, -CONH-)IR (cm⁻¹, C=O)Reference
Unsubstituted-158-1608010.131651[1]
4-Methoxypara----[2]
2-Methoxyortho----[2]
4-Fluoropara----[2]
4-Chloropara271-273829.91653[2]
4-Bromopara278-280829.81645[2]

Note: Data is compiled from multiple sources and direct comparison should be made with caution. "-" indicates data not available in the cited sources.

Biological Activity: Anticancer and Antimicrobial Efficacy
Compound/SubstituentPositionBiological ActivityCell Line/MicroorganismIC50/MIC (µM)Reference
Imidazole derivative with 4-FluoroparaAnticancerA549 (Lung)7.5[2]
Imidazole derivative with 4-FluoroparaAnticancerHeLa (Cervical)9.3[2]
Imidazole derivative with 4-FluoroparaAnticancerMCF-7 (Breast)8.9[2]
Imidazole derivative with 2-MethoxyorthoAnticancerA549 (Lung)9.3[2]
Imidazole derivative with 2-MethoxyorthoAnticancerHeLa (Cervical)11.9[2]
Imidazole derivative with 2-MethoxyorthoAnticancerMCF-7 (Breast)10.2[2]
Thiosemicarbazone from 4-ethoxybenzaldehydeparaAnticancerMCF-7 (Breast)21.2[3]
Thiosemicarbazone from 4-ethoxybenzaldehydeparaAnticancerHepG-2 (Liver)45.3[3]
General N-phenylbenzamideortho (bulky group)Antibacterial (Gram-negative)--[4]
General N-phenylbenzamidepara (small group)Antibacterial (Gram-negative)--[4]

Note: IC50/MIC values are highly dependent on the specific assay conditions and the rest of the molecule's structure. The data presented here is for illustrative purposes to highlight general trends.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of N-Phenylbenzamides (General Procedure)

This protocol describes a common method for the synthesis of N-phenylbenzamides via the reaction of a substituted aniline with a benzoyl chloride derivative.

  • Preparation of Acid Chloride: A substituted benzoic acid (1 equivalent) is refluxed with thionyl chloride (1 equivalent) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) for 2 hours. The excess thionyl chloride is removed under reduced pressure. Toluene is added and evaporated to ensure complete removal of residual thionyl chloride, yielding the crude acid chloride.[1]

  • Amidation: The crude acid chloride is dissolved in an anhydrous solvent such as dichloromethane (CH2Cl2) and cooled to 0°C in an ice bath. A solution of the desired ortho- or para-substituted aniline (1.0-1.2 equivalents) in anhydrous CH2Cl2 is added dropwise to the stirred solution of the acid chloride.[1]

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[1]

  • Purification: The crude N-phenylbenzamide is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The N-phenylbenzamide derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations, and the cells are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The N-phenylbenzamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the N-phenylbenzamide derivative that completely inhibits visible growth of the microorganism.

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate key concepts related to the comparative study of ortho- and para-substituted N-phenylbenzamides.

General Synthetic Workflow

G General Synthesis of N-Phenylbenzamides sub_benzoic_acid Substituted Benzoic Acid acid_chloride Substituted Benzoyl Chloride sub_benzoic_acid->acid_chloride SOCl₂/DMF product Ortho/Para-Substituted N-Phenylbenzamide acid_chloride->product Amidation sub_aniline Ortho/Para-Substituted Aniline sub_aniline->product

A simplified workflow for the synthesis of N-phenylbenzamides.
Structure-Activity Relationship (SAR) Logic

G Structure-Activity Relationship Logic substituent Substituent Position (Ortho vs. Para) steric_hindrance Steric Hindrance substituent->steric_hindrance electronic_effects Electronic Effects (Inductive/Resonance) substituent->electronic_effects solubility Solubility substituent->solubility target_binding Target Binding Affinity steric_hindrance->target_binding electronic_effects->target_binding bioavailability Bioavailability solubility->bioavailability biological_activity Overall Biological Activity bioavailability->biological_activity target_binding->biological_activity

Factors influencing the biological activity of substituted N-phenylbenzamides.
Potential Signaling Pathway: Induction of Apoptosis

G Potential Apoptotic Pathway n_phenylbenzamide N-Phenylbenzamide Derivative mitochondria Mitochondria n_phenylbenzamide->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A proposed mechanism of N-phenylbenzamide-induced apoptosis.

References

Assessing the Enzymatic Selectivity of 2-Amino-N-(4-methylphenyl)benzamide and Related Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available experimental data on the specific enzymatic selectivity of 2-amino-N-(4-methylphenyl)benzamide is limited. Therefore, this guide provides a broader assessment of the 2-aminobenzamide scaffold, a core component of numerous enzyme inhibitors, and presents standardized protocols for evaluating enzymatic selectivity. The principles and methods described herein are directly applicable to the investigation of this compound.

The 2-aminobenzamide moiety is a recognized pharmacophore present in a variety of enzyme inhibitors. Its ability to form key interactions within enzyme active sites has led to its incorporation into drugs targeting diverse enzyme families, including histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and protein kinases.[1][2] Given the therapeutic importance of selectively inhibiting these enzymes, a thorough assessment of an inhibitor's selectivity profile is a critical step in drug discovery and development.

Comparative Selectivity of 2-Aminobenzamide-Based Inhibitors

While specific data for this compound is not available, the table below serves as a template to illustrate how selectivity data for a compound of interest and its competitors would be presented. The data for related 2-aminobenzamide derivatives demonstrates that modifications to the core scaffold can significantly alter potency and selectivity. For instance, certain derivatives show high selectivity for class I HDACs, while others are potent PARP inhibitors.

Table 1: Illustrative Selectivity Profile of 2-Aminobenzamide Derivatives Against Key Enzyme Targets

Compound/AlternativeTarget EnzymeIC50 (nM)Selectivity Notes
This compound Data Not AvailableData Not AvailableData Not Available
Alternative A (e.g., a known HDAC inhibitor) HDAC150Highly selective for HDAC1/2 over other HDAC isoforms.
HDAC275
HDAC6>10,000
Alternative B (e.g., a known PARP inhibitor) PARP15Potent inhibitor of PARP1 and PARP2.
PARP210
Tankyrase-1500Moderate activity against other PARP family members.
Alternative C (e.g., a known Kinase inhibitor) Kinase X20Selective for Kinase X over a panel of related kinases.
Kinase Y500
Kinase Z>5,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Assessing Enzyme Selectivity

To determine the selectivity of a compound like this compound, a panel of enzymatic assays is required. Below are detailed methodologies for key experiments against common targets of the 2-aminobenzamide scaffold.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a synthetic substrate by HDAC enzymes.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compound (this compound) and reference inhibitors (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the diluted test compound or reference inhibitor, and the recombinant HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate the development step by adding the developer solution.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the generation of the fluorescent signal.

  • Measure the fluorescence intensity using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[3][4][5][6]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • Repeat the assay for a panel of different HDAC isoforms to determine the selectivity profile.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay (Chemiluminescent)

This assay quantifies the PARP-catalyzed transfer of ADP-ribose from NAD+ to histone proteins.

Materials:

  • Recombinant human PARP isoforms (e.g., PARP1, PARP2)

  • PARP assay buffer

  • Histones (coated on a 96-well plate)

  • Biotinylated NAD+

  • Activated DNA (to stimulate PARP activity)

  • Test compound and reference inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well white microplates

  • Luminescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • To the histone-coated wells, add the assay buffer, activated DNA, biotinylated NAD+, and the diluted test compound or reference inhibitor.

  • Initiate the reaction by adding the recombinant PARP enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes.

  • Wash the wells again to remove unbound conjugate.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[7][8]

  • Calculate the percent inhibition and determine the IC50 values.

  • Assess the selectivity by testing against different PARP family members.

Protein Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant protein kinases (a panel representing different families)

  • Kinase assay buffer

  • Substrate specific to each kinase (peptide or protein)

  • ATP

  • Test compound and reference inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplates

  • Luminescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the specific kinase, its substrate, and the diluted test compound or reference inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a microplate reader.[9][10]

  • Calculate the percent inhibition and determine the IC50 values.

  • The selectivity is determined by comparing the IC50 values across a large panel of kinases.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Assessing Enzyme Inhibitor Selectivity

The following diagram illustrates a typical workflow for determining the selectivity profile of a novel compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity Profiling cluster_3 Data Analysis & Interpretation A Synthesize & Purify This compound B Prepare Serial Dilutions in DMSO A->B C Single High-Concentration Screen Against Key Enzyme Targets B->C D Determine IC50 Values for Active Targets C->D E Screen Against a Broad Panel of Related Enzymes (e.g., Kinome, HDAC panel) D->E F Screen Against a Panel of Unrelated Enzymes (Off-Target Profiling) D->F G Calculate Selectivity Ratios (IC50 off-target / IC50 on-target) E->G F->G H Generate Selectivity Profile (e.g., Kinome map, Heatmap) G->H

Caption: Workflow for enzyme inhibitor selectivity profiling.

Hypothetical Signaling Pathway Targeted by a 2-Aminobenzamide Derivative

This diagram illustrates a simplified kinase signaling cascade that could be targeted by a 2-aminobenzamide-based inhibitor.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Inhibitor 2-Aminobenzamide Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway.

References

benchmarking the fungicidal activity against commercial fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against fungal pathogens, which pose a significant threat to agriculture and human health, researchers are continuously exploring novel chemical entities with enhanced fungicidal activity. This guide provides a comparative analysis of recently developed fungicidal compounds against established commercial fungicides, supported by experimental data from various 2024 studies. The findings highlight promising candidates that exhibit superior or comparable efficacy, offering potential new tools for disease management.

Comparative Efficacy of Novel Fungicides

Recent research has unveiled several new compounds with potent fungicidal properties. A summary of their performance compared to commercial standards is presented below.

Novel CompoundTarget PathogenNovel Compound EC50/MICCommercial FungicideCommercial Fungicide EC50/MICSource
Pyrazole-β-ketonitrile (A37)Rhizoctonia solani0.0144 µg/mL (EC50)Fluxapyroxad0.0270 µg/mL (EC50)[1]
Penicilloneine AColletotrichum gloeosporioides0.02 µg/mL (LD50)Carbendazim49.58 µg/mL (LD50)[2]
Penicilloneine BColletotrichum gloeosporioides1.51 µg/mL (LD50)Mancozeb13.68 µg/mL (LD50)[2]
Cladroioide 87Alternaria brassicicola7.42-9.28 µg/mL (IC50)Hymexazolcarbendazim11.78 µg/mL (IC50)[2]
Cladroioide 90Alternaria alternata8.96-9.21 µg/mL (IC50)Hymexazolcarbendazim28.2 µg/mL (IC50)[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data.

In Vitro Antifungal Susceptibility Testing

1. Broth Microdilution Method (for MIC determination): This technique is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3]

  • Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar medium. The inoculum is prepared by harvesting fungal spores or yeast cells and suspending them in a sterile liquid medium to a standardized concentration (e.g., 1-5 x 10^3 CFU/mL for Candida spp.).[4]

  • Preparation of Microplates: A 96-well microtiter plate is used. The antifungal compounds are serially diluted in the growth medium in the wells.[3]

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.[4]

2. Agar Diffusion Method (e.g., Disk Diffusion, Etest): These methods are based on the diffusion of an antifungal agent from a source (e.g., a paper disk or a plastic strip) into an agar medium seeded with the test fungus.

  • Agar Plate Preparation: A standardized inoculum of the fungus is uniformly spread over the surface of an agar plate.

  • Application of Antifungal: A paper disk impregnated with a specific concentration of the antifungal agent or a plastic strip with a predefined gradient of the agent (Etest) is placed on the agar surface.[5]

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antifungal agent diffuses into the agar and inhibits the growth of the fungus, creating a zone of inhibition. The diameter of this zone is measured to determine the susceptibility of the fungus to the agent.[5]

3. Time-Kill Assays: This method assesses the rate at which an antifungal agent kills a fungal population over time.[4]

  • Experimental Setup: Fungal cultures are exposed to different concentrations of the antifungal agent in a liquid medium.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 6, 12, 24, 36, and 48 hours).[4]

  • Viable Cell Count: The number of viable fungal cells in each aliquot is determined by plating serial dilutions onto an appropriate agar medium and counting the resulting colonies (Colony Forming Units or CFU/mL).[4]

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time to visualize the killing kinetics.

In Vivo Antifungal Efficacy Assessment

Animal models are crucial for evaluating the efficacy of antifungal compounds in a living organism.[5]

  • Infection Model: A suitable animal model (e.g., mice) is infected with the target fungal pathogen.

  • Treatment: The animals are treated with the experimental antifungal compound, a commercial fungicide (positive control), or a placebo (negative control).

  • Evaluation of Efficacy: The effectiveness of the treatment is assessed by monitoring survival rates and determining the fungal burden in target organs.[3]

Fungal Signaling Pathways as Fungicide Targets

Understanding the signaling pathways in fungi is crucial for developing targeted and effective fungicides.

Fungal_Signaling_Pathways cluster_TOR TOR Signaling Pathway cluster_MAPK MAPK Signaling Pathway TORC1 TOR Complex 1 Growth Growth TORC1->Growth Pathogenicity Pathogenicity TORC1->Pathogenicity TORC2 TOR Complex 2 TORC2->Growth TORC2->Pathogenicity Nutrients Nutrients Nutrients->TORC1 Hormones Hormones Hormones->TORC1 Stimuli Oxidative Stress Cell Wall Damage MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK StressResponse Stress Response (e.g., Cell Wall Integrity) MAPK->StressResponse

Caption: Key fungal signaling pathways targeted by fungicides.

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway that acts as a central regulator of cell growth in response to nutrients and hormones.[6] Dysfunctional TOR signaling can lead to severe growth defects and a loss of pathogenicity in fungi, making it an attractive target for novel fungicides.[6] The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for fungi to respond to environmental stresses, such as cell wall damage or oxidative stress.[7] Some commercial fungicides, like fludioxonil, exert their effect by overstimulating the MAPK pathway, leading to cellular energy depletion.[8]

Experimental Workflow for Fungicide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a new fungicidal compound.

Fungicide_Testing_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis & Comparison A Initial Screening (e.g., Agar Diffusion) B MIC Determination (Broth Microdilution) A->B C MFC Determination B->C D Time-Kill Assays B->D E Animal Model of Infection D->E Promising Candidates F Treatment with Novel Compound E->F G Comparison with Commercial Fungicide E->G H Efficacy Assessment (Survival, Fungal Burden) F->H G->H I Compare MIC/EC50 Values H->I J Analyze Survival Curves H->J K Evaluate Reduction in Fungal Load H->K

References

Safety Operating Guide

Personal protective equipment for handling 2-amino-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-amino-N-(4-methylphenyl)benzamide, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin and eyes[1][2]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact with dust or splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator if dust is generated.To prevent inhalation of harmful dust particles.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Procedure
  • Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in Table 1. Prepare your workspace by covering the bench with absorbent paper.

  • Weighing:

    • If possible, weigh the compound directly into the receiving vessel to minimize transfer and potential for spills.

    • If transferring the solid, use a spatula and handle it gently to avoid creating dust.

  • Dissolving:

    • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly.

    • Stir the mixture gently to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water.

Emergency and Spill Response

In the event of an accidental release or exposure, immediate action is crucial.

Spill Response
  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused product and contaminated disposables (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the complete workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate Experiment complete remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Chemical Waste remove_ppe->collect_waste Segregate waste store_waste Store Waste Appropriately collect_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.